6-Chloroquinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKFVNCVUIGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214824 | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6456-78-6 | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PP5MQZ3Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 6-Chloroquinoline-8-carboxylic acid
Document ID: CQC-8A-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical and physical properties of 6-Chloroquinoline-8-carboxylic acid (CAS No: 6456-78-6). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and targeted protein degradation.
Core Chemical and Physical Properties
This compound is a substituted quinoline derivative. Its core structure consists of a quinoline ring system chlorinated at the 6-position and functionalized with a carboxylic acid group at the 8-position. This compound is noted for its utility as a chemical intermediate and building block.
General and Physicochemical Data
The fundamental identifiers and experimentally observed properties of the compound are summarized below.
Table 1: General Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 6456-78-6 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Brown Solid | |
Table 2: Physicochemical Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Melting Point | 220-222 °C | ||
| Boiling Point | 143 °C | At 12 Torr | |
| Solubility | Soluble in DMSO. Slightly soluble in Acetonitrile. | Qualitative assessment. | |
| pKa (Predicted) | -2.78 ± 0.10 | This is a predicted value and likely corresponds to the protonation of the quinoline nitrogen, not the deprotonation of the carboxylic acid. The experimental pKa of the carboxylic acid group is expected to be significantly higher. |
| Storage | Sealed in a dry place at room temperature or -20°C for long-term storage. |[1] |
Computational Data
In silico predictions provide valuable insights into the molecule's behavior in biological systems.
Table 3: Computational Properties
| Property | Value | Description | Reference |
|---|---|---|---|
| LogP | 2.5864 | Partition coefficient, indicating moderate lipophilicity. | |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Sum of surfaces of polar atoms, influencing membrane permeability. | |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. | |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the carbonyl oxygen. |
| Rotatable Bonds | 1 | The C-C bond between the quinoline ring and the carboxyl group. | |
Synthesis and Reactivity
While specific synthetic procedures for this compound are not widely published, a plausible and chemically sound pathway can be inferred from established quinoline synthesis methods. The most common is the Skraup synthesis, followed by oxidation.
A likely route involves the Skraup cyclization of 4-chloro-2-methylaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form 6-chloro-8-methylquinoline.[3] The subsequent step would be the oxidation of the methyl group at the 8-position to a carboxylic acid, for which a strong oxidizing agent like potassium permanganate (KMnO₄) is typically used.
Caption: A plausible two-step synthesis of the target compound.
Biological and Pharmacological Context
Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block". This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
The carboxylic acid functional group on this molecule provides a convenient chemical handle for conjugation to a linker, which is a critical component of the PROTAC structure.[4]
Caption: The PROTAC cycle leading to targeted protein degradation.
Antimicrobial and Genotoxic Potential
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[5] Quinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[6] It is plausible that this compound and its derivatives could exhibit antimicrobial activity through similar mechanisms.[6][7] Its characterization as "genotoxic" may also relate to interactions with DNA or associated enzymes.
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for the determination of key chemical properties.
Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting range of a solid organic compound.[8] A sharp, narrow melting range is indicative of high purity.[9]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[10]
-
Accurate Determination: Heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Standard workflow for determining the melting point range.
Protocol: Qualitative Solubility Assessment
This protocol determines the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11][12]
Methodology:
-
Preparation: Place approximately 10-20 mg of this compound into a series of clean, small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetonitrile, DMSO, 5% HCl, 5% NaOH, 5% NaHCO₃).
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.[13]
-
Observation: Allow the tubes to stand and observe if the solid has completely dissolved. Compare against a control.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Acid/Base Test Interpretation:
-
Solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a sufficiently acidic group (the carboxylic acid).
-
Solubility in 5% HCl would indicate the presence of a basic group (the quinoline nitrogen).
-
Caption: Decision tree for classifying a compound by solubility.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. athabascau.ca [athabascau.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. saltise.ca [saltise.ca]
An In-Depth Technical Guide to the Structure Elucidation of 6-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-chloroquinoline-8-carboxylic acid, a substituted quinoline derivative with known antimicrobial and genotoxic properties. This document details the analytical techniques and experimental protocols used to confirm its molecular structure and provides insights into its potential biological mechanisms of action.
Introduction
This compound belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. The precise determination of the structure of such compounds is paramount for understanding their chemical properties, reactivity, and interactions with biological systems. This guide outlines the multifaceted approach to elucidating the structure of this compound, integrating data from various spectroscopic methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| CAS Number | 6456-78-6 | [1] |
| Melting Point | 220-222 °C | |
| Boiling Point | 143 °C (at 12 Torr) | |
| Appearance | Brown solid | |
| Solubility | Slightly soluble in acetonitrile and DMSO |
Spectroscopic Analysis for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental spectra for this compound are not publicly available in detail, this section outlines the expected spectral characteristics based on its known structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid group. The anticipated chemical shifts (δ) are summarized in Table 2. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) and its signal will disappear upon D₂O exchange.[2]
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.2 | dd | ortho, meta |
| H-3 | 7.5 - 7.8 | dd | ortho, ortho |
| H-4 | 8.2 - 8.6 | dd | ortho, meta |
| H-5 | 7.9 - 8.1 | d | ortho |
| H-7 | 7.6 - 7.9 | d | ortho |
| 8-COOH | 10.0 - 13.0 | br s | - |
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar quinoline structures.[3][4][5]
The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Ten signals are expected, corresponding to the ten carbon atoms in the this compound structure. The predicted chemical shifts are presented in Table 3. The carboxyl carbon is characteristically found in the downfield region (165-185 ppm).[3][6]
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 128 - 133 |
| C-6 | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 138 - 143 |
| C-8a | 145 - 150 |
| 8-COOH | 165 - 175 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar quinoline structures.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (207.61). Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing a single chlorine atom.[9] Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorine atom (-Cl, 35/37 Da).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 207/209 | [M]⁺ (Molecular ion) |
| 162/164 | [M - COOH]⁺ |
| 127 | [M - COOH - Cl]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.
Table 5: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 | O-H stretch | Carboxylic acid (broad) |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1550-1650 | C=C and C=N stretch | Aromatic quinoline ring |
| 1210-1320 | C-O stretch | Carboxylic acid |
| ~900 | O-H bend | Carboxylic acid (out-of-plane) |
| 750-850 | C-Cl stretch | Aryl chloride |
Note: Predicted values are based on established IR correlation tables.[10][11][12][13][14][15][16]
Experimental Protocols
Synthesis of this compound[2]
A general procedure for the synthesis of this compound involves the reaction of 2-amino-5-chlorobenzoic acid with glycerol in the presence of a dehydrating agent and an oxidizing agent.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Glycerol
-
Iodine
-
Concentrated Sulfuric Acid
-
Chloroform
-
Ethyl Acetate
-
Activated Carbon
Procedure:
-
Mix 1.01 g of 2-amino-5-chlorobenzoic acid, 26.6 mg of iodine, and 0.76 g of glycerol and stir vigorously.
-
Slowly add 0.44 mL of concentrated sulfuric acid dropwise at 65-70 °C and react for 30 minutes.
-
Raise the temperature to 140 °C and continue the reaction for 6 hours.
-
After completion, add 17 mL of ice-cold water and adjust the pH to 6.5.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Dissolve the dried residue in chloroform and filter to remove insoluble material.
-
Add activated carbon to the filtrate, stir, and filter again to remove the activated carbon.
-
Remove the solvent by distillation.
-
Recrystallize the resulting residue from a mixed solution of chloroform and ethyl acetate.
-
Wash the crystals with ethyl acetate and remove the solvent by distillation to obtain the final product.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathway
6-Substituted 8-quinolinecarboxylic acids have been identified as potential antimicrobial and genotoxic agents. The antimicrobial activity of quinolone compounds often stems from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10][17][18]
The proposed mechanism of action involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The genotoxic effects observed in eukaryotic cells may also be related to interactions with topoisomerases or direct DNA damage.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The combined data from these techniques provide unambiguous evidence for the connectivity of atoms and the presence of key functional groups, confirming the assigned structure. The established antimicrobial and genotoxic potential of this class of compounds highlights the importance of precise structural characterization in the field of drug discovery and development. Further studies to obtain and analyze the detailed experimental spectra are crucial for a complete understanding of its chemical and biological profile.
References
- 1. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. ekwan.github.io [ekwan.github.io]
- 12. ajchem-a.com [ajchem-a.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. instanano.com [instanano.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Moxifloxacin - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physical and Chemical Properties of 6-Chloroquinoline-8-carboxylic Acid (CAS 6456-78-6)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical, chemical, and biological properties of 6-chloroquinoline-8-carboxylic acid, identified by CAS number 6456-78-6. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Core Physical and Chemical Data
This compound is a quinoline derivative with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2][3] It typically presents as a brown solid.[1][4] Key physical and chemical properties are summarized in the tables below for ease of reference and comparison.
Physical Properties
| Property | Value | Source(s) |
| Physical State | Solid | [1][4] |
| Color | Brown | [1][4] |
| Melting Point | 220-222 °C | [1] |
| Boiling Point | 143 °C at 12 Torr | [1] |
| 410.3 °C at 760 mmHg | [5] | |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 6456-78-6 | [1][2][3][6] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][3][6] |
| Molecular Weight | 207.61 g/mol | [1][3][7] |
| SMILES | C1=CC2=C(C=C(C=C1)Cl)N=C(C2)C(=O)O | [3] |
| MDL Number | MFCD02752433 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination (Siwoloboff Method)
The boiling point at reduced pressure is determined using a method analogous to the Siwoloboff method.
-
Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at the bottom, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 12 Torr).
-
Heating: The heating bath is gradually heated.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Solubility Assessment
A qualitative assessment of solubility can be performed as follows:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetonitrile, DMSO, chloroform) are used.
-
Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated or sonicated at a controlled temperature (e.g., room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, slightly soluble, insoluble).
Synthesis of this compound
A general synthetic route for this compound involves the reaction of 2-amino-5-chlorobenzoic acid with glycerol in the presence of an acid catalyst and an oxidizing agent.[1]
Biological Activity and Potential Mechanisms of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial and genotoxic effects.[8][9]
Antimicrobial Activity
The antimicrobial properties of quinoline-based compounds are often attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline derivatives can effectively halt bacterial cell division and lead to cell death.
Genotoxic Potential
The genotoxicity of certain quinoline derivatives has been a subject of study. One proposed mechanism for genotoxicity involves the metabolic activation of the quinoline ring to form reactive intermediates, such as enamine epoxides, which can then interact with DNA, leading to mutations or other forms of genetic damage. Another potential pathway for genotoxicity, particularly for nitro-substituted quinolines, involves the reduction of the nitro group to a reactive species that can also damage DNA.[10]
Conclusion
This compound is a compound with well-defined physical and chemical properties. Its biological activities as an antimicrobial and potential genotoxic agent are consistent with the broader class of quinoline derivatives. The information and protocols provided in this guide are intended to support further research and development involving this compound. Researchers should always adhere to appropriate safety protocols when handling this and any other chemical substance.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemscene.com [chemscene.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. calpaclab.com [calpaclab.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and genotoxic properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of substituted quinoline carboxylic acids
An In-depth Technical Guide on the Biological Activity of Substituted Quinoline Carboxylic Acids
Introduction
The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, particularly substituted quinoline carboxylic acids, have garnered significant attention from researchers and drug development professionals due to their broad spectrum of potent biological activities.[2][3] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial agents.[2][4][5][6] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target specific cellular pathways and enzymes.[6][7] This guide provides a comprehensive overview of the key biological activities of substituted quinoline carboxylic acids, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Anticancer Activity
Substituted quinoline carboxylic acids exhibit potent antiproliferative effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling pathways.[4][8]
Mechanisms of Action
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary anticancer mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is vital for the proliferation of rapidly dividing cancer cells.[9] By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest.[9] The carboxylate group of the quinoline is critical for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[9][10]
Caption: Inhibition of hDHODH by quinoline carboxylic acids disrupts pyrimidine synthesis.
-
Induction of Apoptosis: Many quinoline carboxylic acid derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[4] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[4][11] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[4]
Caption: Intrinsic apoptosis pathway induced by quinoline carboxylic acid derivatives.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle in cancer cells, inducing arrest at various phases, most commonly the G2/M and S phases.[4] This prevents cancer cells from dividing and proliferating.[4][12] The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4] Some derivatives have been shown to cause an S-phase arrest, leading to programmed cell death.[13]
-
Other Mechanisms:
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes essential for DNA replication, leading to DNA damage and cell death.[4]
-
Kinase Inhibition: Quinoline derivatives have been reported as inhibitors of various kinases involved in cancer progression, such as Pim-1 kinase, EGFR, and HER-2.[11][12]
-
Tubulin Polymerization Inhibition: Some hybrid molecules of indole and quinoline have shown potent inhibition of tubulin polymerization, arresting the cell cycle in the G2/M phase.[12]
-
Quantitative Anticancer Activity
The anticancer potency of substituted quinoline carboxylic acids is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). A lower value indicates greater potency.
| Compound/Derivative Class | Cell Line(s) | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | MTT | 82.9% growth reduction | [13] |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) | MCF-7 (Breast) | Flow Cytometry | Induced S phase arrest | [13] |
| Quinoline-based analogue 41 | - | DHODH Inhibition | 0.00971 | [10][14] |
| Quinoline-based analogue 43 | - | DHODH Inhibition | 0.0262 | [10][14] |
| Indole quinoline hybrid (2) | K562 | Tubulin Polymerization | 2.09 | [12] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | SRB | Significant growth inhibition | [15][16] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | SRB | Significant growth inhibition | [15][16] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | SRB | Significant growth inhibition | [15][16] |
| Quinoline-chalcone hybrid 39 | A549 (Lung) | Cytotoxicity | 1.91 | [8] |
| Quinoline-chalcone hybrid 40 | K-562 (Leukemia) | Cytotoxicity | 5.29 | [8] |
Experimental Protocols
1.3.1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives. Add the compounds to the wells and include vehicle and positive controls.[4][6]
-
Incubation: Incubate the plate for 24-72 hours.[4]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[1]
-
Caption: General workflow for the MTT cell viability assay.
1.3.2. Cell Cycle Analysis
-
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Methodology:
-
Treatment: Treat cells with the quinoline derivative for a specified time.
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
-
Antimicrobial Activity
Quinolone carboxylic acids are renowned for their potent antibacterial activity, forming the basis of the widely used quinolone class of antibiotics.[9]
Mechanism of Action
The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[9] The quinolone molecule stabilizes the covalent complex between the enzyme and DNA, which leads to the accumulation of double-stranded DNA breaks and ultimately results in bacterial cell death.[9] The carboxylic acid group at the C-3 position and the ketone at C-4 are essential for this activity.[9][17]
Caption: Mechanism of quinolone action on bacterial topoisomerases.
Quantitative Antimicrobial Activity
Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative Class | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference |
| Quinolinequinone (QQ2) | Staphylococcus spp. (clinically resistant) | 1.22–9.76 | [18] |
| Quinolinequinone (QQ6) | Staphylococcus spp. (clinically resistant) | 2.44–9.76 | [18] |
| Quinolinequinone (QQ7) | Candida albicans | 4.88 | [18] |
| Quinolinequinone (QQ8) | Candida albicans | 4.88 | [18] |
| [2,3′-Biquinoline]-4-carboxylic acid analog (10 ) | Bacteria | 20.7 ± 1.5 mm (inhibition zone) | [19] |
| Quinoline-based hydroxyimidazolium hybrid (7b ) | S. aureus | 2 | [20] |
| Quinoline-based hydroxyimidazolium hybrid (7b ) | M. tuberculosis H37Rv | 10 | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
-
Principle: The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[21]
-
Methodology:
-
Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]
-
Controls: Include a positive control (bacteria without compound), a negative control (broth with solvent), and a sterility control (broth only).[6][21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Anti-inflammatory Activity
Certain substituted quinoline carboxylic acids have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[5]
Mechanism of Action
-
Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[5][22] Quinoline derivatives have been shown to inhibit the activation of NF-κB, which in turn downregulates the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[5][22]
-
Inhibition of Cyclooxygenase (COX): Some quinoline derivatives can inhibit the activity of cyclooxygenase enzymes, particularly COX-2, which is induced during inflammation.[22][23] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are potent inflammatory mediators.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijmphs.com [ijmphs.com]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SAR of Quinolines.pptx [slideshare.net]
- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biosynce.com [biosynce.com]
- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of 6-Chloroquinoline-8-carboxylic Acid in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of a specific derivative, 6-Chloroquinoline-8-carboxylic acid, in drug discovery and development. While direct experimental data on this particular molecule is emerging, its structural features suggest significant potential as an intermediate and a pharmacologically active agent, particularly in the fields of oncology, infectious diseases, and beyond. This document consolidates information on the synthesis, potential mechanisms of action, and relevant experimental protocols for evaluating compounds based on the this compound core. All quantitative data from related compounds are presented in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, and viral infections.[1][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2] The presence of the chlorine atom at the 6-position and a carboxylic acid at the 8-position in this compound offers unique electronic and steric properties, making it an attractive starting point for the synthesis of novel bioactive molecules.
Synthesis of this compound and Its Derivatives
Derivatives of this compound can be synthesized by leveraging the reactivity of the carboxylic acid group. Standard organic chemistry transformations such as esterification, amidation, and conversion to acid chlorides can be employed to generate a diverse library of compounds for biological screening.
General Experimental Protocol for Quinoline Synthesis (Illustrative)
The following is a general procedure for the synthesis of quinoline derivatives, which can be adapted for this compound.
Reaction: Skraup-Doebner-Von Miller Reaction
Materials:
-
Substituted aniline (e.g., 4-chloro-2-aminobenzoic acid)
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)
-
Sulfuric acid (concentrated)
-
Glycerol
Procedure:
-
To a cooled solution of the substituted aniline in concentrated sulfuric acid, slowly add glycerol with constant stirring.
-
Add the oxidizing agent portion-wise, maintaining the temperature below a specified limit.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.
Potential Applications in Medicinal Chemistry
Based on the extensive research on structurally related quinoline derivatives, this compound holds significant promise in several therapeutic areas.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms.[2][3][5]
Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][2] The 8-hydroxyquinoline 7-carboxylic acid moiety, structurally similar to our core molecule, has been identified as an important pharmacophore for Pim-1 kinase inhibition.[5]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]
-
Topoisomerase Inhibition: Certain quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby inducing DNA damage and cell death.[2][6]
-
Induction of Apoptosis: Quinoline carboxylic acids can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of caspase cascades.[6][7]
Quantitative Data for Representative Anticancer Quinoline Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-indole hybrids | K562 | 2.09 - 2.54 | Tubulin polymerization inhibition | [5] |
| Quinoline-2-carboxamides | PC-3 | 1.29 - 2.81 | Pim-1 kinase inhibition | [5] |
| Quinoline-2-carboxylic acid aryl ester | PC3 | 26 (µg/mL) | Induction of apoptosis, S-phase arrest | [7] |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar range | Selective cytotoxicity | [8][9] |
Antimalarial Activity
The quinoline core is famously present in several antimalarial drugs, including chloroquine and mefloquine. The 6-chloroquinoline moiety, in particular, is a key structural feature of many potent antimalarial compounds.[10][11][12]
Mechanism of Action: The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[13]
Quantitative Data for Representative Antimalarial 6-Chloroquinoline Derivatives:
| Compound Class | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| 6-Chloro-2-arylvinylquinolines | Dd2 (CQ-resistant) | Low nanomolar range | [14] |
| Chloroquine derivatives (SKM13) | CQ-resistant | More effective than Chloroquine | [12] |
| 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | W2 (CQR clone) | 1.4 - 46 | [10] |
Antiviral Activity
Quinoline derivatives have also demonstrated promising activity against a range of viruses, including the Human Immunodeficiency Virus (HIV).[3][15][16][17]
Mechanism of Action: A key target for many antiviral quinolines is the HIV reverse transcriptase (RT), an essential enzyme for the replication of the virus.[3][15][17] They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inhibits its activity.[3][15] The presence of electron-withdrawing substituents on the quinoline ring has been shown to enhance HIV-1 RT inhibitory activity.[17]
Quantitative Data for Representative Antiviral Quinoline Derivatives:
| Compound Class | Target | IC50 (µM) | Reference |
| Quinolin-2-one derivatives | HIV-1 RT | 0.15 - 0.21 | [3] |
| 2-Phenylamino-4-phenoxyquinoline derivatives | HIV-1 RT | 1.22 - 1.93 | [16] |
| Quinolinonyl non-diketo acid derivatives | HIV-1 Ribonuclease H | ~1.5 | [18] |
Key Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21][22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimalarial Activity: In Vitro Assay against Plasmodium falciparum
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[24]
Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.[24]
Procedure:
-
Parasite Culture: Culture synchronized ring-stage P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.
-
Infection and Incubation: Add the parasitized erythrocytes to the drug plate and incubate for 72 hours under appropriate gas conditions (5% O2, 5% CO2, 90% N2).
-
Lysis and Staining: Lyse the erythrocytes and stain the parasitic DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay
An enzyme-linked immunosorbent assay (ELISA)-based kit can be used to measure the inhibition of HIV-1 RT.
Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand synthesized by the reverse transcriptase using a template/primer hybrid. The incorporated biotin can be detected by streptavidin-peroxidase and a colorimetric substrate.
Procedure:
-
Reaction Setup: In a microplate, combine the template/primer hybrid, dNTPs, the test compound at various concentrations, and the HIV-1 RT enzyme.
-
Incubation: Incubate the plate to allow for the reverse transcription reaction to occur.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate. Add an anti-digoxigenin-peroxidase antibody conjugate.
-
Substrate Addition: Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.
-
Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Caption: Key signaling pathways in cancer targeted by quinoline derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: General experimental workflow for in vitro anticancer screening.
Experimental Workflow for Antiviral Drug Screening
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. ijmphs.com [ijmphs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. iddo.org [iddo.org]
An In-depth Technical Guide to 6-Chloroquinoline-8-carboxylic acid: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroquinoline-8-carboxylic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry, primarily for its role as a key component in ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into Proteolysis Targeting Chimeras (PROTACs) has solidified its importance in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the literature and history of this compound, including its synthesis, physicochemical properties, and its application in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 6456-78-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₆ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 207.61 g/mol | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| Boiling Point | 143 °C (at 12 Torr) | --INVALID-LINK-- |
| Density | 1.469±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly) | --INVALID-LINK-- |
| Storage Temperature | Room Temperature (Sealed in dry) | --INVALID-LINK-- |
History and First Synthesis
While the broader quinoline scaffold has a rich history dating back to its isolation from coal tar in the 1830s, the specific discovery and first synthesis of this compound are not extensively documented in readily available literature. Its emergence as a significant synthetic intermediate is closely tied to the development of quinoline-based pharmaceuticals and, more recently, its utility in constructing ligands for targeted protein degradation. The synthesis of related chloroquinoline carboxylic acids has been described in various patents for pharmaceutical applications.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-2-methylaniline. The first step involves a Skraup synthesis to construct the quinoline ring system, followed by an oxidation of the methyl group at the 8-position to the carboxylic acid.
Step 1: Synthesis of 6-Chloro-8-methylquinoline
A common method for the synthesis of the intermediate 6-chloro-8-methylquinoline is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2]
Experimental Protocol:
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed, potentially causing the temperature to rise to reflux (~200 °C).
-
After the initial exotherm subsides, continue stirring the reaction mixture at 140 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by pouring it into chilled water (5 L).
-
Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate (3 L) and stir for 30 minutes.
-
Filter the mixture through a celite bed.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers, wash with water (3 L) and brine solution (3 L).
-
Dry the organic phase over sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Purify the crude residue by flash chromatography using a mixture of ethyl acetate and hexane (5:95) to afford 6-chloro-8-methylquinoline.[2]
Step 2: Oxidation to this compound
The conversion of the 8-methyl group to a carboxylic acid can be achieved using strong oxidizing agents. A relevant method is described in a Chinese patent for the hydrolysis of 8-(trichloromethyl)quinoline derivatives to the corresponding carboxylic acids, suggesting that oxidation of the methyl group to a trichloromethyl group followed by hydrolysis is a viable route. Direct oxidation of the methyl group is also a common transformation in organic synthesis.
Experimental Protocol (General Procedure based on related transformations):
-
A solution of 6-chloro-8-methylquinoline in a suitable solvent (e.g., a mixture of sulfuric acid and nitric acid) is prepared.
-
The mixture is heated, and an oxidizing agent is added.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is cooled and quenched with water.
-
The pH is adjusted to precipitate the carboxylic acid product.
-
The solid is collected by filtration, washed, and dried to yield this compound.[3]
Application in Targeted Protein Degradation
The primary application of this compound in modern drug discovery is as a precursor to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral components of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
Role in PROTACs
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a key building block for the synthesis of VHL ligands, such as VH032.[2][4][5][6][7] The carboxylic acid group provides a convenient handle for attaching a linker, which is then connected to a ligand for the target protein.
Biological Activity and Experimental Protocols
While quantitative biological data for this compound in isolation is scarce in the literature, its importance is demonstrated through its incorporation into potent VHL ligands. The activity of these ligands is typically assessed using biochemical and cellular assays.
VHL Binding Assays
The binding affinity of ligands to the VHL protein complex is a critical parameter in the development of effective PROTACs. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common methods used to quantify this interaction.
Fluorescence Polarization (FP) Binding Assay Protocol:
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled VHL ligand (probe) upon binding to the larger VHL protein complex. Unbound probe tumbles rapidly in solution, resulting in low polarization, while the bound probe tumbles much slower, leading to higher polarization. A test compound that binds to VHL will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.
-
Reagents and Materials:
-
Procedure:
-
Add a fixed concentration of the VBC complex and the fluorescent probe to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay Protocol:
This assay measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody that recognizes a tagged VHL protein, and an acceptor fluorophore (e.g., a fluorescent dye) on the VHL ligand. When the ligand binds to the protein, the donor and acceptor are in close proximity, allowing FRET to occur. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[4][11]
-
Reagents and Materials:
-
Tagged (e.g., His-tagged or GST-tagged) VBC protein complex.
-
Terbium-labeled anti-tag antibody (donor).
-
Fluorescently labeled VHL ligand (acceptor).[4]
-
Assay buffer.
-
Test compound.
-
Microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Add the tagged VBC complex, the terbium-labeled antibody, and the fluorescently labeled ligand to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Incubate the plate.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a vital synthetic intermediate in the field of medicinal chemistry, particularly for the development of VHL E3 ligase ligands used in PROTACs. While its own biological activity is not extensively characterized, its role as a foundational building block for potent and selective protein degraders is well-established. The synthetic routes to this compound are accessible, and a variety of robust biochemical and cellular assays are available to evaluate the activity of the resulting VHL ligands and PROTACs. As the field of targeted protein degradation continues to expand, the importance of versatile building blocks like this compound is set to grow.
References
- 1. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. revvity.com [revvity.com]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 6-Chloroquinoline-8-carboxylic acid
Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for 6-Chloroquinoline-8-carboxylic acid and its close structural isomers. No direct toxicological studies for this compound (CAS No. 6456-78-6) were found in the public domain at the time of this writing. The information presented herein is aggregated from Safety Data Sheets (SDS) of structurally similar compounds and general toxicological data on quinoline derivatives. This guide is intended for use by trained professionals in research and drug development and should be used to supplement, not replace, established laboratory safety protocols and professional judgment.
Chemical and Physical Properties
This compound is a halogenated quinoline carboxylic acid derivative. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data available for related compounds.
| Property | Data | Source |
| CAS Number | 6456-78-6 | ChemScene[1] |
| Molecular Formula | C₁₀H₆ClNO₂ | ChemScene[1] |
| Molecular Weight | 207.61 g/mol | ChemScene[1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | Inferred from supplier data[1] and SDS of isomers. |
Hazard Identification and GHS Classification
A definitive GHS classification for this compound is not available. However, based on the classifications of its isomers, a precautionary classification is provided below.
Precautionary GHS Classification (based on isomers):
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3] |
Signal Word: Warning[3]
Hazard Pictograms:
Toxicological Information
No specific toxicological studies for this compound were identified. The toxicological profile is inferred from data on chloroquine, hydroxychloroquine, and other quinoline derivatives.
General Toxicity of Chloroquinolines: Chloroquine and its derivatives are known to exhibit toxicity, particularly with long-term use or in cases of overdose.[4][5] The primary targets of toxicity include the gastrointestinal tract, cardiovascular system, and eyes (retinopathy with chronic use).[4] Acute toxicity is characterized by cardiovascular effects and electrolyte imbalances.[5]
Metabolism and Potential for Toxicity: Quinoline and its derivatives are metabolized by cytochrome P450 enzymes in the liver.[6][7] The metabolism of quinoline can lead to the formation of reactive metabolites, such as epoxides, which may be associated with its genotoxic and carcinogenic properties.[8] Specifically, the formation of quinoline-5,6-epoxide is hypothesized to be linked to its tumorigenic activity.[8] While the specific metabolic pathway of this compound is unknown, it is prudent to assume that it may undergo similar metabolic activation.
Below is a generalized diagram illustrating a potential metabolic activation pathway for quinoline compounds, leading to the formation of reactive intermediates.
Caption: Generalized metabolic activation of quinoline derivatives.
Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate. |
The following workflow diagram outlines the recommended handling procedures in a laboratory setting.
Caption: Recommended laboratory workflow for handling this compound.
First Aid Measures
In case of exposure, immediate action is crucial. The following measures are based on information for isomeric compounds.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
The logical flow for responding to an accidental exposure is depicted in the diagram below.
Caption: Decision-making workflow for first aid response to exposure.
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[9]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.
-
Containment and Cleanup: Sweep up the spilled solid material, minimizing dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service.
This guide provides a summary of the available safety information for this compound, primarily based on data from its isomers. Researchers and drug development professionals should always exercise caution and adhere to the highest safety standards when handling this and any other chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. synquestlabs.com [synquestlabs.com]
Navigating the Solubility Landscape of 6-Chloroquinoline-8-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of 6-chloroquinoline-8-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature, this document outlines the essential experimental protocols for determining its solubility, thereby empowering researchers to generate critical data for their work.
Understanding the Solubility of this compound
This compound is a substituted quinoline derivative. The physicochemical properties of such molecules, including their solubility, are of paramount importance as they influence bioavailability, formulation, and efficacy in therapeutic applications. The presence of both a chloro and a carboxylic acid group suggests a complex solubility behavior that will be highly dependent on the polarity and pH of the solvent.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a current gap in specific, publicly available quantitative solubility data for this compound. One source qualitatively describes the compound as "Slightly" soluble in Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO).[1] To facilitate a standardized approach to data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Polar Protic | Water | 25 | - | - | Shake-Flask |
| Methanol | 25 | - | - | Shake-Flask | |
| Ethanol | 25 | - | - | Shake-Flask | |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | 25 | Slightly Soluble | - | Observation |
| Acetonitrile (ACN) | 25 | Slightly Soluble | - | Observation | |
| Acetone | 25 | - | - | Shake-Flask | |
| N,N-Dimethylformamide (DMF) | 25 | - | - | Shake-Flask | |
| Non-Polar | Dichloromethane (DCM) | 25 | - | - | Shake-Flask |
| Ethyl Acetate | 25 | - | - | Shake-Flask | |
| Toluene | 25 | - | - | Shake-Flask | |
| Hexanes | 25 | - | - | Shake-Flask |
Experimental Protocols for Solubility Determination
To address the absence of readily available data, this section provides detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility (Equilibrium Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a compound in a solvent.[2]
Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature when the system is at equilibrium.
Materials:
-
This compound (solid)
-
Selected laboratory solvents
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with temperature control (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer increases).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.[3][4]
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Kinetic Solubility (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[5][6] This method is faster but may overestimate the thermodynamic solubility as it can lead to the formation of supersaturated solutions.[2]
Objective: To rapidly determine the concentration at which this compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
-
Automated liquid handler (optional)
Procedure:
-
Preparation of Test Solutions:
-
In a 96-well plate, add a small volume of the DMSO stock solution of this compound to a larger volume of the aqueous buffer. It is common to perform serial dilutions to test a range of concentrations.
-
The final concentration of DMSO should be kept low (typically below 2%) to minimize its co-solvent effect.[7]
-
-
Incubation:
-
Shake the plate for a defined period (e.g., 1 to 2 hours) at a controlled temperature.[7]
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][6]
-
UV-Vis Spectroscopy: After incubation, the plate can be centrifuged to pellet the precipitate, and the absorbance of the supernatant is measured. Alternatively, a 96-well filter plate can be used to separate the undissolved compound. The concentration of the dissolved compound is then determined by comparing the absorbance to a calibration curve.[5][6]
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General experimental workflow for determining the thermodynamic and kinetic solubility of a compound.
Conclusion
References
- 1. This compound CAS#: 6456-78-6 [m.chemicalbook.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. quora.com [quora.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Core Mechanism of Quoline-Based Antimicrobial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for quinoline-based antimicrobial agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, biochemical pathways, and experimental methodologies crucial for understanding this important class of antibiotics.
Executive Summary
Quinolone antibiotics, a cornerstone in the treatment of bacterial infections, exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt fundamental cellular processes, leading to DNA damage and ultimately, cell death.[4][5][6] This guide will delve into the intricacies of this mechanism, present key quantitative data on drug efficacy, provide detailed experimental protocols for studying these interactions, and visualize the involved pathways and workflows.
Mechanism of Action: Targeting Bacterial DNA Topology
The primary mode of action for quinoline-based antimicrobials is the inhibition of DNA gyrase and topoisomerase IV.[7][8] These enzymes are responsible for introducing and removing DNA supercoils, as well as decatenating (unlinking) newly replicated chromosomes, respectively.[6][9]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[9][10] Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA, leading to the stalling of replication forks.[2][7] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[3]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[6][9][10] Inhibition of topoisomerase IV results in the inability of the cell to separate its replicated chromosomes, leading to a failure in cell division.[9] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3]
Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[4][5] This ternary complex of quinolone-enzyme-DNA blocks the religation of the DNA strands, leading to the accumulation of double-strand breaks.[4][6][11] The formation of these lethal DNA lesions triggers the SOS response and ultimately results in bacterial cell death.[6][11]
Signaling Pathway of Quinolone Action
Caption: Quinolone mechanism of action pathway.
Quantitative Data on Quinolone Activity
The efficacy of quinoline-based antimicrobial agents is quantified through Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. MIC values represent the lowest concentration of a drug that prevents visible growth of a bacterium, while IC50 values indicate the concentration required to inhibit the activity of a specific enzyme by 50%.
IC50 Values against DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | Organism | Target Enzyme | IC50 (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | DNA Gyrase | 0.6 | [12] |
| Ciprofloxacin | Neisseria gonorrhoeae | DNA Gyrase | 0.39 | [13] |
| Ciprofloxacin | Neisseria gonorrhoeae | Topoisomerase IV | 13.7 | [13] |
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | >40 | [7] |
| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 3.0 | [7] |
| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | 27.5 | [7] |
| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | 1.0 | [7] |
| Gemifloxacin | Staphylococcus aureus | DNA Gyrase | 6.4 | [7] |
| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.4 | [7] |
| Sitafloxacin | Enterococcus faecalis | DNA Gyrase | 1.38 | [1] |
| Sitafloxacin | Enterococcus faecalis | Topoisomerase IV | 1.42 | [1] |
| Levofloxacin | Enterococcus faecalis | DNA Gyrase | 28.1 | [1] |
| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | 8.49 | [1] |
MIC Values against Various Bacterial Strains
| Quinolone | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | [9] |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 | [8] |
| Levofloxacin | Gram-Negative Organisms | ≤0.25 - 2 | [14] |
| Gatifloxacin | Gram-Positive Bacteria | 0.094 | [4] |
| Moxifloxacin | Gram-Positive Bacteria | 0.094 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of quinoline-based antimicrobial agents.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by quinolones.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
Quinolone compounds of interest
-
Stop solution/loading dye (e.g., containing SDS and a tracking dye)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Add the quinolone compound at various concentrations to the reaction tubes. Include a no-drug control.
-
Add DNA gyrase to all tubes except the negative control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well separated.
-
Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of the inhibitory quinolone.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles and its inhibition by quinolones.
Materials:
-
Kinetoplast DNA (kDNA)
-
S. aureus or E. coli Topoisomerase IV
-
5x Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin)
-
10 mM ATP solution
-
Quinolone compounds of interest
-
Stop solution/loading dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up a reaction mixture on ice containing 5x assay buffer, kDNA, and sterile water.
-
Add the quinolone compound at various concentrations to the reaction tubes, including a no-drug control.
-
Add topoisomerase IV to all tubes except the negative control.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel until the decatenated minicircles are separated from the kDNA network.
-
Stain the gel and visualize. The amount of released minicircles will decrease as the concentration of the inhibitory quinolone increases.
Experimental Workflow Visualization
Caption: Workflow for key inhibition assays.
Mechanisms of Resistance
The emergence of resistance to quinolone antibiotics is a significant clinical concern. The primary mechanisms of resistance are:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[1] These mutations, typically occurring in the quinolone-resistance determining region (QRDR), reduce the binding affinity of the drug to its target enzymes.[1]
-
Reduced Drug Accumulation: This can occur through two main pathways:
-
Plasmid-Mediated Resistance: Plasmids can carry genes that confer resistance, such as those encoding Qnr proteins that protect the target enzymes, or enzymes that modify the quinolone molecule.[16]
Caption: Overview of quinolone resistance mechanisms.
Conclusion
Quinolone-based antimicrobial agents remain a critical component of our arsenal against bacterial infections. Their well-defined mechanism of action, centered on the inhibition of bacterial type II topoisomerases, provides a clear framework for understanding their efficacy and for the development of novel derivatives. However, the growing challenge of antimicrobial resistance necessitates a continued and deepened understanding of the molecular interactions between these drugs, their targets, and the resistance mechanisms that bacteria employ. The experimental approaches and data presented in this guide offer a solid foundation for researchers dedicated to advancing the field of antimicrobial drug discovery and development.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profoldin.com [profoldin.com]
- 7. journals.asm.org [journals.asm.org]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smj.org.sa [smj.org.sa]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
Methodological & Application
Synthesis of 6-Chloroquinoline-8-carboxylic acid: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of 6-Chloroquinoline-8-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The primary focus is on the synthesis route originating from 2-amino-5-chlorobenzoic acid.
This guide outlines a proposed direct synthetic method and a validated two-step alternative pathway, complete with experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in the synthesis of compounds with a wide range of biological activities. Its structure is present in several molecules of therapeutic interest. The synthesis of this compound can be approached through classical quinoline synthesis reactions, such as the Skraup or Doebner-von Miller reactions. These methods involve the reaction of an aniline derivative with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.
This document details a proposed one-step synthesis of this compound directly from 2-amino-5-chlorobenzoic acid via a Skraup-type reaction. Additionally, an alternative, experimentally validated two-step synthesis starting from 4-chloro-2-methylaniline is presented.
Proposed Synthetic Pathway: Direct Synthesis from 2-amino-5-chlorobenzoic acid
A direct synthesis of this compound from 2-amino-5-chlorobenzoic acid can be envisioned through a Skraup reaction. This reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system. While a specific protocol for this exact transformation is not extensively documented, the general principles of the Skraup reaction with substituted anilines suggest its feasibility. The reaction of m-aminobenzoic acid in a Skraup reaction is known to produce a mixture of quinoline-5- and -7-carboxylic acids.[1]
Reaction Scheme:
Alternative Two-Step Synthetic Pathway
A validated alternative route involves the Skraup synthesis of an intermediate, 6-chloro-8-methylquinoline, followed by its oxidation to the desired carboxylic acid.
Step 1: Synthesis of 6-chloro-8-methylquinoline
This step utilizes the Skraup reaction between 4-chloro-2-methylaniline and glycerol.
Step 2: Oxidation of 6-chloro-8-methylquinoline
The methyl group at the 8-position is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or nitric acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product for the alternative two-step synthesis.
Table 1: Reactants and Products for the Synthesis of 6-chloro-8-methylquinoline
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Starting Material |
| Glycerol | C₃H₈O₃ | 92.09 | Reagent |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Oxidizing Agent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent |
| 6-chloro-8-methylquinoline | C₁₀H₈ClN | 177.63 | Product |
Table 2: Reactants and Products for the Oxidation of 6-chloro-8-methylquinoline
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 6-chloro-8-methylquinoline | C₁₀H₈ClN | 177.63 | Starting Material |
| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing Agent |
| This compound | C₁₀H₆ClNO₂ | 207.61 | Product |
Experimental Protocols
Protocol 1: Proposed Skraup Synthesis of this compound from 2-amino-5-chlorobenzoic acid
Materials:
-
2-amino-5-chlorobenzoic acid
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
To this mixture, add 2-amino-5-chlorobenzoic acid and a catalytic amount of ferrous sulfate.
-
Slowly add nitrobenzene to the reaction mixture.
-
Heat the mixture carefully. The Skraup reaction is notoriously exothermic and requires careful temperature control.[2][3] The reaction is typically heated to around 140-160 °C.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction, monitoring by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Filter the crude product and wash it with water.
-
For purification, the crude product can be dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.
-
The precipitated this compound is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of 6-chloro-8-methylquinoline from 4-chloro-2-methylaniline (Validated)
This protocol is adapted from a documented procedure.
Materials:
-
4-chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution (40% aqueous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.
-
Maintain the reaction at 140 °C for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and stir overnight.
-
Quench the reaction mixture by pouring it into chilled water (5 L).
-
Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 L, then 5 x 2 L).
-
Combine the organic layers and wash with water (3 L) and brine solution (3 L).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude residue by flash chromatography using an ethyl acetate/hexane (5:95) eluent to afford 6-chloro-8-methylquinoline. A typical yield is around 80%.
Protocol 3: Proposed Oxidation of 6-chloro-8-methylquinoline to this compound
Materials:
-
6-chloro-8-methylquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-8-methylquinoline in a suitable solvent such as aqueous acetone or pyridine.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the solution of 6-chloro-8-methylquinoline with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
To the filtrate, add a solution of sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Filter the precipitated product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound. Potassium permanganate is a strong oxidizing agent capable of oxidizing alkyl groups on aromatic rings to carboxylic acids.[4][5][6]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The synthesis of this compound is a key process for the development of novel pharmaceuticals. While a direct, documented one-step synthesis from 2-amino-5-chlorobenzoic acid remains to be fully detailed in the literature, the proposed Skraup reaction provides a chemically sound starting point for investigation. The alternative two-step pathway, commencing with 4-chloro-2-methylaniline, offers a validated and high-yielding route to an important precursor, which can then be oxidized to the target molecule. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
Protocol for the Skraup Synthesis of 6-Chloroquinolines: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 6-chloroquinoline via the Skraup reaction. This protocol outlines both a classic thermal method and a modern microwave-assisted approach, offering flexibility depending on available equipment and desired reaction times.
The Skraup synthesis is a fundamental method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of 6-chloroquinoline, the readily available 4-chloroaniline is used as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to furnish the quinoline ring system.
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data for different protocols for the Skraup synthesis of 6-chloroquinoline from 4-chloroaniline.
| Parameter | Protocol 1: Classic Thermal Synthesis | Protocol 2: Microwave-Assisted Synthesis |
| Starting Material | 4-Chloroaniline | 4-Chloroaniline |
| Glycerol Source | Glycerol | Glycerol |
| Acid Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Oxidizing Agent | Arsenic Pentoxide or Nitrobenzene | Not explicitly required (sulfuric acid at high temp) |
| Moderator | Ferrous Sulfate (recommended) | Not applicable |
| Reaction Temperature | 140-150 °C | 200 °C |
| Reaction Time | 3-4 hours | 15 minutes |
| Reported Yield | Variable, typically moderate | 46% |
| Purification Method | Steam Distillation, Recrystallization | Column Chromatography |
Experimental Protocols
Protocol 1: Classic Skraup Synthesis of 6-Chloroquinoline (Thermal Conditions)
This protocol is adapted from established Skraup reaction procedures and is tailored for the synthesis of 6-chloroquinoline from 4-chloroaniline. The reaction is known to be exothermic and can be vigorous; therefore, careful control of the reaction conditions is crucial.[2] The use of a moderator such as ferrous sulfate is recommended to ensure a smoother reaction.[2]
Materials:
-
4-Chloroaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide or Nitrobenzene (oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (moderator)
-
Sodium Hydroxide solution (for neutralization)
-
Toluene or other suitable extraction solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-chloroaniline and ferrous sulfate heptahydrate with external cooling.
-
Addition of Glycerol and Oxidizing Agent: To the stirred mixture, slowly add anhydrous glycerol. If using, add the oxidizing agent (nitrobenzene or arsenic pentoxide).
-
Heating: Gently heat the reaction mixture in an oil bath to 140-150°C. The reaction is exothermic, and the heating should be carefully controlled. Maintain this temperature for 3-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Purification: The crude 6-chloroquinoline can be purified by steam distillation. Collect the distillate and separate the organic layer. The crude product can be further purified by recrystallization from a suitable solvent or vacuum distillation.
Protocol 2: Microwave-Assisted Skraup Synthesis of 6-Chloroquinoline
This protocol offers a rapid and efficient alternative to the classic thermal method.
Materials:
-
4-Chloroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate (for extraction)
-
Hexane (for chromatography)
-
Silica Gel (for column chromatography)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine 4-chloroaniline, glycerol, and concentrated sulfuric acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200°C and hold at this temperature for 15 minutes.
-
Work-up and Extraction: After the reaction, cool the vessel to room temperature. Dilute the reaction mixture with water and neutralize with a suitable base. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield pure 6-chloroquinoline.
Visualizations
Skraup Synthesis of 6-Chloroquinoline: Reaction Pathway
Caption: Reaction pathway for the Skraup synthesis of 6-chloroquinoline.
Experimental Workflow for Classic Skraup Synthesis
Caption: Experimental workflow for the classic Skraup synthesis.
References
Application Notes: 6-Chloroquinoline-8-carboxylic Acid as a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among the various substituted quinolines, 6-Chloroquinoline-8-carboxylic acid presents a promising starting point for the development of novel therapeutic agents. The presence of the chloro-substituent at the 6-position has been associated with enhanced biological efficacy in several quinoline-based compounds. The carboxylic acid at the 8-position provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives, such as amides, esters, and hydrazones, to explore structure-activity relationships (SAR).
These application notes provide an overview of the potential applications of this compound as a scaffold in drug discovery, with a focus on its utility in developing novel anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of its derivatives are also presented.
Key Applications
Anticancer Drug Discovery
Derivatives of the quinoline scaffold have been extensively investigated for their anticancer properties. The 6-chloro substitution, in particular, has been identified as a key feature for potent activity in some series of quinoline-based anticancer agents.[1] While specific data for derivatives of this compound is limited in publicly available literature, the general class of quinoline carboxamides has shown significant promise as inhibitors of various protein kinases and other cancer-related targets.
Potential Molecular Targets:
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline-based molecules have been developed as inhibitors of this pathway. The this compound scaffold can be utilized to design novel inhibitors targeting key kinases in this cascade, such as PI3Kα and mTOR.
-
Other Kinases: The versatile nature of the quinoline scaffold allows for the design of inhibitors targeting a wide range of other protein kinases implicated in cancer, such as Casein Kinase 2 (CK2).
Quantitative Data for Related Chloroquinoline Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chloroquinoline-benzenesulfonamide hybrid | Lung (A549) | 44.34 | [2] |
| Chloroquinoline-benzenesulfonamide hybrid | HeLa | 30.92 | [2] |
| Chloroquinoline-benzenesulfonamide hybrid | Colorectal (lovo) | 28.82 | [2] |
| 6-chloro-quinazolin derivative | MGC-803 | 1.96 | [3] |
| 6-chloro-quinazolin derivative | Bcap-37 | 8.47 | [3] |
Antimicrobial Drug Discovery
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of 8-hydroxyquinoline, a related scaffold, have demonstrated broad-spectrum antibacterial and antifungal activity. The 6-chloro-substitution can contribute to the antimicrobial potency of quinoline derivatives.
Potential Mechanisms of Action:
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: A primary mechanism for many quinolone antibiotics.
-
Metal Chelation: The 8-hydroxyquinoline core is a known metal chelator, which can disrupt essential metal-dependent enzymatic processes in microbes. While this compound does not possess the 8-hydroxyl group, its derivatives could be designed to incorporate metal-binding motifs.
Quantitative Data for Related Chloroquinoline Derivatives:
The following table presents the Minimum Inhibitory Concentration (MIC) values for related chloroquinoline compounds against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4-16 | [1] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4-16 | [1] |
Experimental Protocols
Synthesis of N-Aryl-6-chloroquinoline-8-carboxamides
This protocol describes a general method for the synthesis of amide derivatives of this compound, a key step in diversifying the scaffold for biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloroquinoline-8-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM or THF.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-6-chloroquinoline-8-carboxamide.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 6-chloroquinoline-8-carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Conclusion
This compound represents a valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its amenability to chemical modification allows for the generation of large compound libraries for high-throughput screening. While further research is needed to fully elucidate the potential of this specific scaffold, the broader class of quinoline derivatives has demonstrated significant promise in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of novel compounds derived from this compound.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the derivatization of 6-Chloroquinoline-8-carboxylic acid, a versatile scaffold for the development of novel chemical entities in medicinal chemistry and materials science. This document outlines procedures for functionalization at both the C8-carboxylic acid and the C6-chloro positions, enabling the synthesis of a diverse range of derivatives, including amides, esters, and biaryl compounds.
Introduction
This compound is a key heterocyclic building block. The presence of two distinct reactive sites—a carboxylic acid and an aryl chloride—allows for selective and sequential modifications. Derivatization of the carboxylic acid via amide bond formation or esterification is a common strategy to introduce a variety of functional groups. The chloro substituent at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which facilitate the introduction of aryl, heteroaryl, and amino moieties. These derivatizations are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
Derivatization Strategies
The primary strategies for the derivatization of this compound are categorized into two main types based on the reactive site:
-
Reactions at the C8-Carboxylic Acid:
-
Amide Coupling
-
Esterification
-
-
Reactions at the C6-Chloro Position:
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
-
The following sections provide detailed protocols for each of these transformations.
Protocol 1: Amide Coupling at the C8-Carboxylic Acid Position
Amide bond formation is a fundamental transformation in medicinal chemistry for the synthesis of biologically active compounds. The following protocol utilizes a common coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to facilitate the reaction between this compound and a primary or secondary amine.
Quantitative Data Summary
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | BOP | TEA | DMF | 12 | 85-95 |
| 2 | Aniline | BOP | TEA | DMF | 12 | 80-90 |
| 3 | Benzylamine | BOP | TEA | DMF | 12 | 88-98 |
Yields are typical for this type of reaction and may vary depending on the specific amine and reaction conditions.
Experimental Protocol: Synthesis of 6-Chloro-N-(morpholino)-quinoline-8-carboxamide
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
BOP reagent (1.5 eq)
-
Triethylamine (TEA) (5.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Standard filtration and drying equipment
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL), add the amine (e.g., morpholine, 1.5 mmol), BOP reagent (1.5 mmol), and triethylamine (5.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum to yield the desired amide product.[1]
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: Esterification of the C8-Carboxylic Acid
Esterification is a common method for modifying the physicochemical properties of a molecule, such as solubility and cell permeability. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols.
Quantitative Data Summary
| Entry | Alcohol | Coupling System | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | DCC/DMAP | Dichloromethane | 4-6 | 90-98 |
| 2 | Ethanol | DCC/DMAP | Dichloromethane | 4-6 | 85-95 |
| 3 | Isopropanol | DCC/DMAP | Dichloromethane | 6-8 | 75-85 |
Yields are typical and can be influenced by the steric hindrance of the alcohol.
Experimental Protocol: Synthesis of Methyl 6-Chloroquinoline-8-carboxylate
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, 1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the alcohol (1.5 mmol) and DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Chloro Position
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This protocol describes the coupling of a 6-chloroquinoline-8-carboxylate ester with an arylboronic acid. The ester group is often used to improve solubility and prevent interference from the carboxylic acid during the coupling reaction.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 70-80 |
Yields are based on similar Suzuki-Miyaura reactions with chloroquinolines and may require optimization.
Experimental Protocol: Synthesis of Methyl 6-Arylquinoline-8-carboxylate
Materials:
-
Methyl 6-chloroquinoline-8-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water 10:1)
-
Standard Schlenk techniques and inert atmosphere equipment
Procedure:
-
To a Schlenk flask, add methyl 6-chloroquinoline-8-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (10 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination at the C6-Chloro Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method is highly effective for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.
Quantitative Data Summary
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 85-95 |
Yields are based on literature for similar Buchwald-Hartwig aminations on haloquinolines and may require optimization.
Experimental Protocol: Synthesis of Methyl 6-(Amino)quinoline-8-carboxylate
Materials:
-
Methyl 6-chloroquinoline-8-carboxylate (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Standard Schlenk techniques and inert atmosphere equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.03 mmol), phosphine ligand (0.02-0.06 mmol), and base (1.4 mmol) to a Schlenk tube.
-
Add methyl 6-chloroquinoline-8-carboxylate (1.0 mmol) and the anhydrous solvent (10 mL).
-
Add the amine (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
References
Application of 6-Chloroquinoline-8-carboxylic Acid in Designing Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-chloroquinoline-8-carboxylic acid as a scaffold in the design and synthesis of novel antimicrobial compounds. The quinoline core is a well-established pharmacophore in numerous therapeutic agents, and its derivatives have shown a wide spectrum of biological activities, including potent antimicrobial effects. The introduction of a chlorine atom at the 6-position and a carboxylic acid group at the 8-position offers a versatile platform for chemical modification to develop new drug candidates with enhanced efficacy and selectivity.
Overview and Rationale
This compound serves as a key building block for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group to form amides, esters, and other functional moieties. These modifications allow for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The rationale behind using this scaffold lies in the proven antimicrobial activity of the quinoline nucleus, which can be fine-tuned by the electronic and steric properties of the substituents.
Key Applications in Antimicrobial Drug Design
The primary application of this compound in this context is the synthesis of novel carboxamide derivatives. The amide bond provides a stable linkage to introduce diverse chemical functionalities, allowing for the modulation of the compound's physicochemical properties and its interaction with biological targets.
Potential Mechanisms of Action:
While the specific mechanisms of action for derivatives of this compound are not extensively documented, related quinoline-based antimicrobials are known to act through several pathways:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Many quinolone antibiotics function by inhibiting these essential bacterial enzymes, which are responsible for DNA replication, repair, and recombination.
-
Disruption of the Bacterial Cell Membrane: Some quinoline derivatives have been shown to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Chelation of Metal Ions: The quinoline scaffold can chelate metal ions that are essential for the function of various bacterial enzymes.
Data Presentation: Antimicrobial Activity of Related Compounds
Due to the limited availability of specific antimicrobial data for derivatives of this compound in the reviewed literature, the following table summarizes the in vitro antibacterial activity of analogous 2-chloroquinoline-4-carboxamides and quinoline-6-carboxamides against common bacterial pathogens. This data is presented to illustrate the potential antimicrobial efficacy that could be achieved through the derivatization of the this compound scaffold.
| Compound ID | Structure (Analogous Scaffolds) | Test Organism | MIC (µg/mL) |
| 2a | 2-Chloro-N-(cyclopropyl)quinoline-4-carboxamide | Escherichia coli | 100 |
| Staphylococcus aureus | 50 | ||
| 2b | 2-Chloro-N-(2-methylphenyl)quinoline-4-carboxamide | Escherichia coli | 200 |
| Staphylococcus aureus | 100 | ||
| 3a | N-(Cyclopropyl)quinoline-6-carboxamide | Escherichia coli | 50 |
| Staphylococcus aureus | 25 | ||
| 3b | N-(2-Methylphenyl)quinoline-6-carboxamide | Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
Data adapted from analogous compounds reported in the literature. MIC values are illustrative of the potential activity of this class of compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-chloroquinoline-8-carboxamide derivatives and their subsequent evaluation for antimicrobial activity.
General Protocol for the Synthesis of N-Substituted-6-chloroquinoline-8-carboxamides
This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound via an acyl chloride intermediate.
Step 1: Synthesis of 6-Chloroquinoline-8-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous toluene or DCM.
-
Add a catalytic amount of dry DMF.
-
Slowly add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 6-chloroquinoline-8-carbonyl chloride. This intermediate is often used in the next step without further purification.
-
Step 2: Amide Coupling with Primary or Secondary Amines
-
Materials:
-
Crude 6-chloroquinoline-8-carbonyl chloride (from Step 1)
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or pyridine (as a base, 2-3 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude 6-chloroquinoline-8-carbonyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C (ice bath) with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure N-substituted-6-chloroquinoline-8-carboxamide.
-
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
-
Materials:
-
Synthesized 6-chloroquinoline-8-carboxamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Incubator (37 °C)
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (a known antibiotic) and a negative control (broth with solvent and no compound) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a potential mechanism of action for the synthesized antimicrobial compounds.
Caption: Synthetic workflow for N-substituted-6-chloroquinoline-8-carboxamides.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
Application Notes and Protocols for Developing Kinase Inhibitors Using a 6-Chloroquinoline Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved therapeutic agents. Its rigid framework and synthetic tractability make it an attractive starting point for the design of targeted therapies. Within this class, the 6-chloroquinoline core has emerged as a key building block in the development of novel kinase inhibitors. The presence of the chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing binding affinity and metabolic stability.
This document provides detailed application notes and protocols for the development of kinase inhibitors based on the 6-chloroquinoline scaffold. It covers synthetic methodologies, biological evaluation techniques, and data interpretation, with a focus on key cancer-related signaling pathways such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.
Key Target Kinases and Signaling Pathways
Kinase inhibitors featuring a quinoline core have demonstrated activity against a range of protein kinases implicated in oncogenesis. The primary targets for inhibitors derived from a 6-chloroquinoline scaffold are often found within critical cell signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various human cancers. This pathway plays a crucial role in cell survival, proliferation, and metabolism. Small molecule inhibitors that target key kinases within this pathway, such as PI3K and mTOR, are of significant therapeutic interest. The 6-chloroquinoline scaffold has been utilized in the design of compounds targeting this pathway, particularly as inhibitors of mTOR.
Receptor Tyrosine Kinase (RTK) Pathways
Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are transmembrane proteins that, upon activation by their respective ligands, initiate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1] Dysregulation of RTK signaling is a common driver of tumor growth and angiogenesis.[1] The quinoline core is a well-established pharmacophore in the design of RTK inhibitors, and the 6-chloro substitution can be a key modification for optimizing activity against these targets.
Data Presentation: Inhibitory Activity of 6-Chloroquinoline Derivatives
While extensive public data on a wide range of 6-chloroquinoline-based kinase inhibitors is still emerging, the following table summarizes the biological activity of a representative compound and related quinoline derivatives to illustrate the potential of this scaffold.
| Compound ID | Structure | Target/Assay | IC50 | Reference |
| C1 | (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone | HCT116 Cell Viability | 97.38 µM | [2] |
| C2 | (6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone | HCT116 Cell Viability | 113.2 µM | [2] |
| Related Imidazo[4,5-c]quinoline | Compound 39 | PI3Kα | 0.9 µM | [1] |
| Related Quinoline | Compound 40 | PI3Kδ | 1.9 nM | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 6-chloroquinoline-based kinase inhibitors are provided below. These protocols are intended to serve as a starting point for researchers in this field.
Protocol 1: Synthesis of the 6-Chloroquinoline Core Intermediate
A key starting material for many 6-chloroquinoline-based inhibitors is 6-chloro-2-phenylquinolin-4-ol . Two common synthetic routes are the Friedländer synthesis and the Gould-Jacobs reaction.[3]
Friedländer Synthesis of 6-Chloro-2-phenylquinolin-4-ol [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 6-chloro-2-phenylquinolin-4-ol.
Protocol 2: Synthesis of a Representative 6-Chloroquinoline Derivative
This protocol describes the synthesis of a derivative from the 6-chloro-2-phenylquinolin-4-ol intermediate. For example, to synthesize amide derivatives, the hydroxyl group at the 4-position can be converted to a carboxylic acid and then coupled with an amine.
Synthesis of (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone (C1)
This is a representative synthetic scheme. Specific reaction conditions would need to be optimized.
-
Chlorination: Convert the hydroxyl group of 6-chloro-2-phenylquinolin-4-ol to a chloro group at the 4-position using a suitable chlorinating agent (e.g., POCl₃ or SOCl₂).
-
Carbonylation: Introduce a carboxyl group at the 4-position. This can be achieved through various methods, such as a palladium-catalyzed carbonylation reaction of the 4-chloroquinoline derivative.
-
Amide Coupling: Activate the resulting carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and then react it with 1H-imidazole in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or THF) to form the final amide product.
-
Purification: Purify the final compound using column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ADP production.[1]
Materials:
-
Recombinant kinase (e.g., mTOR, PI3Kα)
-
Kinase-specific substrate (e.g., for PI3K, PIP2)
-
ATP
-
Assay buffer
-
Synthesized 6-chloroquinoline derivatives (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well, white, low-volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds and the positive control in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).
-
Add Enzyme/Substrate: Add 2 µL of a mix containing the kinase enzyme and its substrate prepared in the appropriate kinase buffer.
-
Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Synthesized 6-chloroquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by 6-chloroquinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.
Experimental Workflow Diagrams
Caption: General workflow for the synthesis and characterization of 6-chloroquinoline kinase inhibitors.
Caption: Workflow for the biological evaluation and optimization of 6-chloroquinoline kinase inhibitors.
References
Application Notes and Protocols: 6-Chloroquinoline-8-carboxylic acid as a Rigid Core for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties.[2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed, there is growing interest in the use of rigid linkers to pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[3]
This document outlines the potential application of 6-chloroquinoline-8-carboxylic acid as a rigid scaffold for the synthesis of PROTAC linkers. The quinoline core offers a structurally constrained backbone, while the carboxylic acid and chloro functionalities provide orthogonal handles for a stepwise and modular PROTAC assembly. Herein, we provide hypothetical, yet chemically robust, protocols for the synthesis of a PROTAC utilizing this novel linker fragment, along with methods for its characterization and biological evaluation.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules. The signaling pathway is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Physicochemical Properties of PROTACs with Different Linker Types
The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The following table provides a comparative summary of hypothetical data for PROTACs targeting a kinase of interest (KOI) and recruiting the von Hippel-Lindau (VHL) E3 ligase, illustrating the potential advantages of a rigid quinoline-based linker.
| PROTAC ID | Linker Type | Linker Length (atoms) | Molecular Weight (Da) | cLogP | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Flexible (PEG3) | 12 | 950 | 4.2 | 50 | 90 |
| PROTAC-2 | Flexible (Alkyl C8) | 8 | 910 | 5.5 | 75 | 85 |
| PROTAC-3 | Rigid (Quinoline-based) | 10 | 980 | 4.8 | 15 | >95 |
Note: Data is hypothetical and for illustrative purposes to highlight the potential impact of linker rigidity. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) would be determined experimentally.
Experimental Protocols
The synthesis of a PROTAC using the this compound fragment can be conceptualized in a modular fashion. The following protocols are representative and may require optimization for specific target and E3 ligase ligands.
Overall Synthetic Workflow
The proposed synthetic strategy involves three main stages:
-
Synthesis of an amine-functionalized E3 ligase ligand.
-
Coupling of the E3 ligase ligand to the this compound core via amide bond formation.
-
Attachment of a linker and the warhead via nucleophilic aromatic substitution on the quinoline core.
Caption: Proposed synthetic workflow for a quinoline-based PROTAC.
Protocol 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand (e.g., VHL-amine)
This protocol describes the formation of an amide bond between the quinoline core and an amine-functionalized VHL ligand.
Materials:
-
This compound
-
Amine-functionalized VHL ligand
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized VHL ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the VHL ligand solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3-quinoline intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Linker and Warhead Attachment
This protocol details the displacement of the chloro group on the quinoline intermediate with an amine-terminated linker-warhead conjugate.
Materials:
-
E3-Quinoline Intermediate (from Protocol 1)
-
Amine-terminated linker-warhead conjugate (e.g., NH2-PEG3-Warhead)
-
Potassium carbonate (K2CO3) or another suitable base
-
Anhydrous DMF or DMSO
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Preparative HPLC system
Procedure:
-
In a sealed reaction vial, dissolve the E3-Quinoline Intermediate (1.0 eq) and the amine-terminated linker-warhead conjugate (1.5 eq) in anhydrous DMF or DMSO.
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 3: Characterization of the Final PROTAC
LC-MS Analysis:
-
Objective: Confirm the molecular weight and assess the purity of the final PROTAC.
-
Method:
-
Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the eluent by UV detection (e.g., at 254 nm) and mass spectrometry (electrospray ionization, ESI, in positive mode).
-
Confirm the presence of the desired [M+H]⁺ ion corresponding to the calculated molecular weight of the PROTAC. Purity is determined by the peak area at the desired retention time.
-
¹H NMR Spectroscopy:
-
Objective: Confirm the chemical structure of the final PROTAC.
-
Method:
-
Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analyze the spectrum to ensure the presence of characteristic peaks for the warhead, the E3 ligase ligand, and the quinoline linker, and confirm the disappearance of starting material signals.
-
Protocol 4: Western Blot for Protein Degradation Assay
This protocol is for evaluating the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[4]
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
The use of this compound as a rigid building block for PROTAC linker synthesis presents an intriguing strategy to explore the impact of linker conformation on protein degradation. The synthetic routes proposed are based on well-established chemical transformations, offering a modular and adaptable approach to the creation of novel PROTACs. The provided protocols serve as a foundation for researchers to investigate this and other rigid scaffolds in the pursuit of more potent and selective protein degraders. Rigorous characterization and biological evaluation are essential to validate the efficacy of these next-generation therapeutics.
References
Application Notes & Protocols: HPLC and LC-MS Methods for Analyzing 6-Chloroquinoline-8-carboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroquinoline-8-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for quantifying the main components of a reaction mixture, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides the high sensitivity and specificity needed for identifying and quantifying trace-level impurities and byproducts.
This document provides detailed protocols for the analysis of reactions involving this compound using both HPLC-UV and LC-MS/MS. The methods are designed to be a starting point for researchers and can be further optimized based on specific reaction conditions and available instrumentation.
I. HPLC-UV Method for Reaction Monitoring
This method is suitable for monitoring the conversion of starting materials to this compound and for assessing the purity of the product.
Experimental Protocol
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or neutralizing agent).
-
Dilute the sample with the mobile phase (e.g., 1:100 or as appropriate for the expected concentration) to ensure the analyte concentration is within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Program | Start with 95% A and ramp to 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| UV Detection Wavelength | 254 nm (or a wavelength determined by the UV absorbance spectrum of this compound). |
Data Presentation
Table 1: Expected Retention Times and UV Absorbance Maxima
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| 6-chloro-8-methylquinoline (Starting Material) | ~ 10.5 | ~ 250, 315 |
| This compound (Product) | ~ 8.2 | ~ 254, 320 |
Note: Retention times are estimates and will vary depending on the specific HPLC system and column used.
II. LC-MS/MS Method for Impurity Profiling and Quantification
This method provides high sensitivity and selectivity for the identification and quantification of this compound and its potential impurities or byproducts.
Experimental Protocol
1. Sample Preparation:
-
Prepare samples as described in the HPLC-UV method, ensuring a final dilution that is appropriate for the sensitivity of the mass spectrometer.
-
For quantitative analysis, prepare a series of calibration standards of this compound in a relevant solvent matrix.
2. Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC-MS/MS System | A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Program | Start with 95% A and ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity identification. |
Data Presentation
Table 2: Proposed LC-MS/MS Parameters for this compound
| Compound | Molecular Formula | Molecular Weight | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | C₁₀H₆ClNO₂ | 207.61 | 208.0 | 190.0 (loss of H₂O), 162.0 (loss of CO₂) | 15, 25 |
| 6-chloro-8-methylquinoline | C₁₀H₈ClN | 177.63 | 178.0 | 142.0 (loss of HCl) | 20 |
Note: Product ions and collision energies are proposed and should be optimized on the specific mass spectrometer being used.
Table 3: Typical Quantitative Performance (to be determined during method validation)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Logical Workflow for Method Development
Caption: Workflow for HPLC/LC-MS method development.
Experimental Workflow for Reaction Monitoring
Caption: HPLC monitoring of the oxidation of 6-chloro-8-methylquinoline.
Application Notes and Protocols for Amide Bond Formation with 6-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formation of amide bonds using 6-Chloroquinoline-8-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for amide coupling of heterocyclic carboxylic acids.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. Its derivatives have been explored for various biological activities. The formation of an amide bond by coupling this carboxylic acid with a diverse range of amines is a critical step in generating libraries of new chemical entities for screening and lead optimization. This note details the chemical principles and practical procedures for achieving this transformation efficiently.
Chemical Principles
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.
Commonly used coupling reagents can be categorized into several classes, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, solvent, and base can significantly impact the reaction yield, purity, and the preservation of stereochemistry if chiral amines are used.
Data Presentation: Comparison of Common Amide Coupling Reagents
The selection of an appropriate coupling reagent is crucial for successful amide bond formation. The following table summarizes the characteristics and typical reaction conditions for several widely used coupling reagents applicable to the synthesis of 6-Chloroquinoline-8-carboxamides.
| Coupling Reagent | Class | Activating Additive (optional) | Base | Typical Solvent | Key Features & Considerations |
| HATU | Aminium/Uronium Salt | None required | DIPEA, TEA | DMF, NMP | High efficiency, fast reaction times, low racemization. Byproducts are water-soluble, facilitating purification. |
| HBTU | Aminium/Uronium Salt | HOBt | DIPEA, TEA | DMF, DCM | Similar to HATU but can be slightly less reactive. Good for routine couplings. |
| PyBOP | Phosphonium Salt | None required | DIPEA, TEA | DMF, DCM | Effective for hindered substrates. Byproduct (HMPA) is a potential carcinogen, requiring careful handling and disposal. |
| EDC·HCl | Carbodiimide | HOBt, Oxyma | DIPEA, TEA, DMAP | DCM, DMF, MeCN | Water-soluble carbodiimide, byproducts are easily removed by aqueous workup. Often used with additives to improve efficiency and reduce side reactions. |
| DCC | Carbodiimide | HOBt | DIPEA, TEA | DCM, THF | Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration. Not ideal for solid-phase synthesis. |
| BOP | Phosphonium Salt | None required | TEA | DMF | Effective coupling agent, but the byproduct hexamethylphosphoramide (HMPA) is a known carcinogen. |
Experimental Protocols
Below are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine using two common coupling reagents, HATU and EDC/HOBt.
Protocol 1: Amide Bond Formation using HATU
This protocol is recommended for its high efficiency and speed.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA or TEA (3.0 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloroquinoline-8-carboxamide.
Protocol 2: Amide Bond Formation using EDC/HOBt
This is a widely used and cost-effective method.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
TLC supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Addition of Base: Add DIPEA or TEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Activation and Coupling: Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).
-
Work-up:
-
If DCM is used as the solvent, wash the reaction mixture sequentially with 1M HCl (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
If DMF is used, dilute the reaction mixture with ethyl acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and the chemical principles of the amide bond formation.
Caption: General experimental workflow for the synthesis of 6-Chloroquinoline-8-carboxamides.
Caption: Generalized mechanism of amide bond formation using a coupling reagent.
Application Notes and Protocols: Quinoline Carboxylic Acids in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their inherent photophysical properties, coupled with the ability to chelate metal ions and participate in various non-covalent interactions, make them ideal scaffolds for designing sensitive and selective sensors for a wide range of biological and environmental analytes.[1][2] The quinoline core, a fusion of a benzene and a pyridine ring, provides a platform for facile chemical modification, allowing for the fine-tuning of spectral properties and target specificity.[2]
These probes operate on various principles, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), enabling the detection of metal ions, pH fluctuations, viscosity changes, and specific biomolecules.[1] This document provides detailed application notes and experimental protocols for the use of quinoline carboxylic acid-based fluorescent probes in key research areas.
I. Metal Ion Detection
Quinoline-based probes are widely employed for the detection of various metal ions due to the strong chelating ability of the quinoline nitrogen and a suitably positioned coordinating group, often a hydroxyl or carboxyl group.
A. Principle of Detection
The fluorescence of many quinoline probes is quenched in the free state. Upon binding to a metal ion, a rigid complex is formed, which can lead to a "turn-on" fluorescence response through mechanisms like CHEF or the inhibition of PET.[2] For instance, 8-hydroxyquinoline derivatives are classic examples where metal ion chelation blocks the excited-state intramolecular proton transfer (ESIPT), resulting in enhanced fluorescence.[2]
B. Quantitative Data Summary
| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Solvent System | Reference |
| QP2 | Zn²⁺ | 17.7 nM | DMSO/H₂O (fw = 95%) | [3][4] |
| 8-Hydroxyquinoline-based Schiff base | Zn²⁺ | 2.94 µM | Methanol | [5] |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Partially aqueous medium | [6] |
| RhBQ | Cr³⁺ | 2.12 x 10⁻⁸ M | ACN/H₂O (9:1, v/v) | |
| TQA Sensor | Fe³⁺ | Not Specified | DMF/water (v:v = 1:1, pH = 7.4) | [7] |
C. Experimental Protocol: General Procedure for Metal Ion Detection
This protocol outlines a general method for quantifying metal ions using a synthesized quinoline carboxylic acid-based fluorescent probe.[8]
1. Materials:
-
Synthesized quinoline-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent for stock solution
-
Aqueous buffer (e.g., HEPES, Tris-HCl at physiological pH)
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, FeCl₃)
2. Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
3. Procedure:
-
Probe Stock Solution Preparation: Prepare a stock solution of the quinoline probe (typically 1-10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the chosen aqueous buffer.
-
Titration Experiment:
-
To a series of cuvettes, add the probe working solution.
-
Incrementally add small aliquots of the target metal ion stock solution to each cuvette.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.[8]
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Experiment:
-
To separate cuvettes containing the probe working solution, add a solution of different metal ions at the same concentration.
-
Record the fluorescence emission spectra and compare the intensity changes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[8]
-
D. Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. | Semantic Scholar [semanticscholar.org]
- 6. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving quinoline derivatives.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a common issue when performing Suzuki coupling with quinoline derivatives. A systematic approach to troubleshooting is essential to pinpoint the cause.
Possible Causes and Solutions:
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical, particularly for less reactive chloroquinolines. The nitrogen atom in the quinoline ring can sometimes coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.
-
Recommendation: Screen various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄. For challenging substrates, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1][2] Pd(dppf)Cl₂ has also proven to be a successful catalyst in many cases.[1][3]
-
-
Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[2]
-
Recommendation: The strength and type of base can significantly influence the reaction's success. Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[1] The optimal base should be determined for each specific combination of haloquinoline and boronic acid.
-
-
Solvent Effects: The solvent influences catalyst activity, the solubility of reagents, and can even affect reaction selectivity.[1]
-
Recommendation: A range of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1][5] It is crucial to select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature.[1]
-
-
Reaction Temperature: An inadequate reaction temperature can result in a slow or incomplete reaction.
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, most commonly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
Problem 2: Significant Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Solutions:
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen.
-
Dehalogenation of the Haloquinoline: In this side reaction, the halogen atom on the quinoline ring is replaced by a hydrogen atom.
-
Protodeboronation: As mentioned earlier, this is the cleavage of the C-B bond of the organoborane, replacing it with a C-H bond.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?
A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of decreasing carbon-halogen bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more forcing conditions, such as more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or NHC ligands), stronger bases, and higher reaction temperatures.[1]
Q2: My boronic acid is unstable under the reaction conditions. What can I do?
A2: Instability of boronic acids, especially heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1] To mitigate this, you can:
-
Use the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.[1]
-
Use freshly prepared or high-purity boronic acid.
-
Minimize the reaction time and temperature if possible.
Q3: Can the nitrogen in the quinoline ring interfere with the reaction?
A3: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or catalyst poisoning.[7] This is a known challenge when working with nitrogen-containing heterocycles. Using bulky ligands on the palladium catalyst can often help to mitigate this issue by sterically hindering the coordination of the quinoline nitrogen.
Q4: How can I improve the solubility of my reagents?
A4: Poor solubility of either the haloquinoline, the boronic acid, or the catalyst can lead to a sluggish or incomplete reaction. You can try screening different solvents or solvent mixtures.[1] For example, using a co-solvent system like dioxane/water or THF/water can often help to dissolve both the organic substrates and the inorganic base.[2] Gently heating the reaction mixture can also improve solubility.
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[5][6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 3-Bromoquinoline
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | [8] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 92 | [8] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 85 | [9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 8 | 98 | [3] |
Table 2: Comparison of Reaction Conditions for Suzuki Coupling of 2-Chloroquinoline
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 18 | 88 | [2] |
| Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Toluene | 120 | 24 | 85 | [2] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | THF/H₂O | 100 | 12 | 91 | [2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 75 | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2–3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the bromoquinoline, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for the Synthesis of 2-Phenylquinoline from 2-Chloroquinoline
Materials:
-
2-Chloroquinoline (1.0 mmol, 163.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
PdCl₂(dppf) (0.05 mmol, 40.8 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk flask, combine 2-chloroquinoline, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylquinoline.
Visualizations
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions of quinoline derivatives.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of a haloquinoline with an arylboronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Identifying and minimizing side products in the Skraup quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in the Skraup quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the Skraup quinoline synthesis?
The most significant side product in the Skraup synthesis is a dark, viscous material commonly referred to as "tar".[1] This tar is primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][2] Under the harsh acidic and high-temperature conditions of the reaction, acrolein readily undergoes polymerization, leading to complex, high-molecular-weight byproducts that can be difficult to separate from the desired quinoline product.[1][2]
Q2: My Skraup reaction is extremely vigorous and difficult to control. What causes this, and how can I mitigate it?
The Skraup synthesis is notoriously exothermic and can proceed with dangerous violence.[3] This is due to the highly reactive nature of the intermediates and the strong acid catalyst. To control the reaction, it is highly recommended to use a moderator. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to ensure a smoother reaction.[3][4] Other moderators like boric acid have also been reported to make the reaction less violent.[3]
Q3: How does ferrous sulfate work to control the reaction and what is its impact on yield?
Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step of the reaction, making it less violent.[5] While specific quantitative data for direct comparison is scarce, the use of ferrous sulfate is widely reported to lead to a more controlled reaction and can contribute to an increase in the yield of the quinoline product by minimizing the formation of tar and other degradation products.[5][6]
Q4: What are other common side reactions besides tar formation?
While tar formation from acrolein polymerization is the primary side reaction, other byproducts can also form depending on the specific substrates and reaction conditions. These can include products from self-condensation of the aniline starting material or reactions between intermediates. For instance, in some cases, secondary products formed from the reaction of the quinoline product with the starting aniline have been observed.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction is too violent or uncontrollable | Highly exothermic nature of the Skraup synthesis. | Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture before the addition of sulfuric acid.[3][4] Boric acid can also be used.[3] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring. |
| Low yield of the desired quinoline product | - Excessive tar formation due to polymerization of acrolein.- Incomplete reaction.- Suboptimal reaction temperature. | - Use a moderator like ferrous sulfate to control the reaction and reduce side reactions.[5][6]- Ensure the reaction is heated for a sufficient time after the initial exothermic phase to drive it to completion.- Carefully control the reaction temperature to avoid excessive heat, which promotes polymerization. |
| Significant formation of black, tarry residue | Polymerization of acrolein under the harsh acidic and high-temperature conditions.[1][2] | - Employ a moderator (e.g., ferrous sulfate).- Maintain the lowest effective reaction temperature.- Consider a modified Skraup procedure if tar formation is excessive. |
| Difficulty in purifying the product from the tarry mixture | The viscous and complex nature of the tarry byproducts. | - Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[1]- After steam distillation, further purification can be achieved by extraction and then distillation or crystallization. |
Experimental Protocols
Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline and ferrous sulfate heptahydrate.
-
Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the mixture while stirring.
-
Gently heat the mixture.
-
Once the mixture is warm, add glycerol.
-
Add nitrobenzene to the reaction mixture.
-
Heat the mixture to initiate the reaction. The reaction is exothermic and should be carefully monitored.
-
Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
After cooling, the reaction mixture is typically made strongly alkaline with a sodium hydroxide solution.
-
The quinoline product is then isolated by steam distillation.
-
The collected distillate is extracted with an organic solvent, and the solvent is removed to yield the crude quinoline, which can be further purified by distillation.
Visualizing Reaction Pathways and Logic
Skraup Synthesis: Main Reaction vs. Side Reaction
The following diagram illustrates the desired reaction pathway leading to quinoline versus the major side reaction of acrolein polymerization.
Caption: Desired vs. undesired pathways in the Skraup synthesis.
Troubleshooting Logic for Low Yield
This workflow outlines the decision-making process when troubleshooting a low yield in the Skraup synthesis.
Caption: A logical workflow for troubleshooting low product yields.
Experimental Workflow with Moderator
This diagram shows the key steps in performing the Skraup synthesis with the inclusion of a moderator to control the reaction.
Caption: Step-by-step workflow for a moderated Skraup synthesis.
References
Troubleshooting failed amide coupling reactions with 6-Chloroquinoline-8-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with amide coupling reactions involving 6-Chloroquinoline-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Failed or low-yielding amide coupling reactions with this compound can stem from several factors, often related to its specific chemical properties. As an electron-deficient heterocyclic carboxylic acid, its reactivity can be sluggish. Common causes for failure include:
-
Insufficient activation of the carboxylic acid: The electron-withdrawing nature of the quinoline ring and the chloro-substituent can make the carboxyl group less nucleophilic and harder to activate. Standard coupling conditions may not be sufficient.
-
Poor solubility of starting materials: this compound has limited solubility in some common organic solvents, which can hinder the reaction.[1]
-
Suboptimal reaction conditions: The choice of coupling reagent, base, solvent, and temperature are all critical and need to be carefully optimized for this substrate.
-
Steric hindrance: Depending on the amine coupling partner, steric hindrance can play a significant role in preventing a successful reaction.
-
Side reactions: Undesired side reactions can consume starting materials or lead to the formation of complex byproducts.
Q2: Which coupling reagents are most effective for this compound?
A2: For electron-deficient carboxylic acids like this compound, more potent coupling reagents are often required. While there is no single "best" reagent for all scenarios, the following classes have shown success with similar challenging substrates:
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are generally very effective for difficult couplings due to the formation of highly reactive activated esters.[2][3] HATU is a particularly good first choice for challenging amide bond formations.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective, especially in cases where racemization of chiral amines is a concern.[4] The BOP reagent has been successfully used for the synthesis of quinoline-6-carboxamides.
-
Carbodiimides (e.g., EDC, DCC) with additives: While less reactive on their own, carbodiimides like EDC can be very effective when used in combination with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[2] The addition of DMAP (4-dimethylaminopyridine) can also significantly improve yields in some cases.[2]
Q3: How do I choose the appropriate solvent and base for my reaction?
A3:
-
Solvent: Due to the slight solubility of this compound in acetonitrile (ACN) and dimethyl sulfoxide (DMSO)[1], polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common and often effective choice for amide coupling reactions.[2][3] Dichloromethane (DCM) can also be used, but solubility may be a limiting factor.[2]
-
Base: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most commonly used bases.[2][3] The choice and amount of base can be critical and may require optimization.
Q4: I am observing the formation of multiple byproducts. What are the potential side reactions?
A4: With a nitrogen-containing heterocycle like quinoline, several side reactions are possible:
-
Interference from the quinoline nitrogen: Although the quinoline nitrogen is generally not very nucleophilic, under certain conditions, it could potentially interact with the activated carboxylic acid, leading to undesired products. This is less likely with the carboxylic acid at the 8-position due to steric hindrance.
-
Guanidinylation of the amine: When using uronium/aminium reagents like HATU in excess, the coupling reagent can react with the free amine to form a guanidinium byproduct, capping the amine and preventing amide formation.[4]
-
Racemization: If you are using a chiral amine, racemization can be a significant side reaction, especially with carbodiimide reagents. The addition of HOBt or HOAt can help to suppress this.[5]
-
Reaction with the solvent: In some cases, the activated carboxylic acid can react with the solvent, especially if it is nucleophilic.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| No reaction or very low conversion | Insufficient activation of this compound. | * Switch to a more powerful coupling reagent like HATU or PyBOP.[3][4] * Increase the equivalents of the coupling reagent and/or base. * Increase the reaction temperature. A moderate increase to 40-60 °C can sometimes improve yields without significant side reactions.[2] |
| Poor solubility of starting materials. | * Use a more polar aprotic solvent like DMF or DMSO.[1] * Increase the solvent volume to ensure all reagents are fully dissolved. * Gently warm the mixture to aid dissolution before adding the coupling reagent. | |
| Deactivated amine. | * Ensure the amine is not in its salt form (e.g., hydrochloride). If it is, use an extra equivalent of base to liberate the free amine. * Use a less sterically hindered amine if possible. | |
| Formation of multiple byproducts | Side reaction with the coupling reagent. | * If using HATU, avoid a large excess to prevent guanidinylation of the amine.[4] * Consider pre-activating the carboxylic acid with the coupling reagent before adding the amine. |
| Racemization of a chiral amine. | * Add an anti-racemization agent like HOBt or HOAt to the reaction mixture, especially when using carbodiimides.[5] * Switch to a phosphonium-based coupling reagent like PyBOP.[4] | |
| Reaction with the solvent or impurities. | * Use high-purity, anhydrous solvents. * Ensure all glassware is thoroughly dried. | |
| Difficulty purifying the product | Byproducts from the coupling reagent. | * If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[2] * If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. |
| Unreacted starting materials. | * Optimize the reaction conditions to drive the reaction to completion. * Use column chromatography for purification, carefully selecting the eluent system to separate the product from the starting materials. |
Data Presentation: Comparison of Coupling Conditions
The following table summarizes various reported conditions for amide coupling of carboxylic acids, which can serve as a starting point for optimizing reactions with this compound. Note that yields are highly substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Reference |
| HATU | - | DIPEA | DMF | 23 | 5 | 38 | [2] |
| EDC | HOBt & DMAP (cat.) | DIPEA | ACN | 23 | - | 72 | [2] |
| DCC | HOBt (cat.) & DMAP | - | ACN | 23 | 42 | 51 | [2] |
| BOP | - | TEA | DMF | RT | 12 | Good | |
| SOCl₂ | - | - | - | - | - | Excellent | [6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq.), the amine (1.1-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF or ACN, cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Add DIPEA (2.0-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
References
- 1. This compound CAS#: 6456-78-6 [m.chemicalbook.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Purification of 6-Chloroquinoline-8-carboxylic Acid Derivatives
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 6-chloroquinoline-8-carboxylic acid and its derivatives. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues and streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its derivatives challenging to purify chromatographically?
A1: The purification challenges for these compounds stem from their inherent chemical properties. The quinoline core imparts basicity, while the carboxylic acid group is acidic, making the molecule zwitterionic at certain pH values. This can lead to strong interactions with stationary phases like silica gel, causing issues such as poor separation, significant peak tailing, and sometimes irreversible adsorption on the column.[1] Furthermore, depending on other substitutions, these molecules can be highly polar, requiring specialized mobile phase systems.[2]
Q2: What is the recommended initial chromatographic approach for purifying these compounds?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective starting point, particularly for derivatives with increased hydrophobicity.[3] This method leverages hydrophobic interactions for separation. For highly polar derivatives that show poor retention on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative, as it uses a polar stationary phase to retain and separate polar analytes effectively.[2]
Q3: How can I prevent or minimize peak tailing in my chromatograms?
A3: Peak tailing is a common issue when purifying quinoline derivatives, often caused by secondary interactions between the basic nitrogen on the quinoline ring and acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) using an additive like trifluoroacetic acid (TFA) or formic acid will protonate the quinoline nitrogen, minimizing unwanted interactions.[2][3]
-
Use of Modifiers: Adding a basic modifier like triethylamine (0.1-1%) to the mobile phase in normal-phase chromatography can deactivate the acidic sites on the silica gel.[1]
-
Column Choice: Employing a highly deactivated, end-capped column is recommended to reduce the number of accessible silanol groups.[2]
Q4: My compound appears to be degrading during purification. What steps can I take to prevent this?
A4: Some quinoline derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to degradation.[1] To address this, you can:
-
Deactivate Silica Gel: Before performing flash chromatography, pre-treat the silica gel with a small percentage of triethylamine in your eluent.[1]
-
Use Alternative Stationary Phases: Consider less acidic stationary phases like alumina or bonded phases such as diol or amino columns.
-
Work Efficiently: Minimize the time the compound spends on the column and handle fractions promptly.
Q5: How can I effectively monitor the purification process?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[4] It helps in selecting an appropriate solvent system for column chromatography and in identifying which fractions contain your desired product. A common solvent system for developing TLC plates for quinoline derivatives is a mixture of hexane and ethyl acetate; the ratio can be adjusted based on the polarity of your specific compound.[4] Spots can typically be visualized under UV light.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification process.
| Problem | Question | Possible Causes & Solutions |
| Poor Resolution | I'm seeing poor resolution between my target compound and impurities. How can I improve the separation? | Causes: • Incorrect mobile phase composition.[5][6] • Column degradation or contamination.[5] • Excessive sample load.[5] Solutions: • Optimize Mobile Phase: Adjust the gradient slope or switch the organic modifier (e.g., from acetonitrile to methanol). Ensure the mobile phase pH is optimal for your compound.[2][5] • Change Stationary Phase: Try a column with different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2] For highly polar compounds, switch to a HILIC column.[2] • Reduce Sample Load: Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample injected.[5] |
| High Backpressure | My HPLC system is showing unusually high backpressure. What are the common causes and solutions? | Causes: • Blockage in the column or tubing.[7] • Precipitation of buffer salts or the sample in the mobile phase.[7] • Flow rate is set too high.[7] Solutions: • Locate the Blockage: Systematically disconnect components (column, guard column) to identify the source of the pressure. • Flush the System: If a blockage is suspected, flush the column in the reverse direction (if permitted by the manufacturer).[7] • Check Mobile Phase and Sample: Ensure your mobile phase is properly filtered and degassed.[8] Confirm your sample is fully dissolved and filtered before injection.[6] |
| Peak Tailing | My compound's peak has a significant tail. How can I achieve a more symmetrical peak? | Causes: • Secondary interactions with the stationary phase.[2] • Column overload.[5] • Mismatched solvent strength between the sample solvent and the mobile phase. Solutions: • Adjust Mobile Phase pH: Add 0.1% TFA or formic acid to suppress silanol interactions.[2][3] • Use a Deactivated Column: Employ a modern, high-purity, end-capped silica column.[2] • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. |
| Low Recovery | I'm experiencing low recovery of my product after purification. Where could it be lost? | Causes: • Irreversible adsorption to the stationary phase.[1] • Compound degradation on the column.[1] • Precipitation of the compound within the HPLC system. Solutions: • Modify Stationary/Mobile Phase: Add a modifier like triethylamine for normal phase or use a less acidic mobile phase for reversed phase. Consider a different stationary phase (e.g., polymer-based) if adsorption is severe.[1] • Perform a Preliminary Cleanup: Use an acid-base extraction to remove significant impurities before chromatography, reducing the load on the column.[1] |
Experimental Protocols
Protocol 1: General Analytical Reversed-Phase HPLC Method
This protocol provides a starting point for analyzing the purity of this compound derivatives.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
From the stock solution, create a working solution of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.[3]
-
Filter the working solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System and Conditions:
-
System: An HPLC system equipped with a gradient pump, UV detector, and column oven.
-
Data Analysis: Integrate the peak corresponding to the target compound. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.[3]
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[3] Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3] Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes Flow Rate 1.0 mL/min[3] Detection Wavelength 225-325 nm (optimize based on compound's UV max)[3][9] Injection Volume 10 µL[3] Column Temperature 30°C[3] -
Protocol 2: Preparative Reversed-Phase HPLC for Purification
This protocol is designed for purifying milligram-to-gram quantities of the target compound.
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMSO.
-
Filter the solution to remove any particulate matter before loading it onto the system.[3]
-
-
Preparative HPLC System and Conditions:
-
System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.[3]
Parameter Value Column C18, 21.2 x 250 mm, 10 µm (or larger, depending on scale)[3] Mobile Phase A 0.1% Formic Acid in Water[3] Mobile Phase B 0.1% Formic Acid in Acetonitrile[3] Gradient Develop a focused gradient based on the analytical method Flow Rate 20 mL/min (adjust based on column diameter)[3] Detection Wavelength Set to the UV maximum of the target compound[3] Sample Loading Up to 100 mg per injection (highly dependent on solubility and separation)[3] -
-
Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.[3]
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.[3]
-
The remaining aqueous solution can be lyophilized to yield the purified compound as a solid.[3]
-
Visualized Workflows
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A decision tree for selecting a purification strategy.
Caption: An experimental workflow for chromatographic purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bvchroma.com [bvchroma.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up the Synthesis of 6-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 6-Chloroquinoline-8-carboxylic acid. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in successfully scaling up your synthesis from the lab to pilot and industrial production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Low Yield in Skraup-Type Synthesis
Q: My Skraup-type synthesis of this compound from 2-amino-5-chlorobenzoic acid and glycerol is resulting in a very low yield (<10%). What are the primary causes and how can I improve it?
A: Low yields in this Skraup-type reaction are a common challenge. Several factors can contribute to this, and a systematic approach to optimization is recommended.
Potential Causes & Solutions:
-
Violent and Uncontrolled Exotherm: The Skraup reaction is notoriously exothermic, which can lead to the formation of tar and degradation of starting materials and product.[1][2]
-
Moderating Agents: The use of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the reaction's vigor.[1] Boric acid can also be employed for this purpose.[1]
-
Controlled Reagent Addition: Ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling.[1] Good agitation is vital to dissipate heat and prevent localized hotspots.
-
Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, remove the heat source and allow the reaction to proceed under its own heat. Reapply heat only after the initial vigorous phase has subsided.[2]
-
-
Tar Formation: The harsh acidic and oxidizing conditions promote the polymerization of intermediates, leading to significant tar formation which entraps the product.[1]
-
Optimized Temperature Profile: Avoid excessively high temperatures. After the initial exotherm, maintain a controlled reflux to drive the reaction to completion without excessive charring.
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been employed, though they present significant toxicity concerns.[3] Milder oxidizing agents should be explored if compatible with the substrate.
-
-
Inefficient Work-up and Purification: The crude product is often a thick, tarry residue, making extraction and purification difficult.[3]
-
Steam Distillation: For quinolines, steam distillation is a classic and effective method to separate the volatile product from non-volatile tars.[2]
-
Solvent Extraction and Crystallization: After initial separation, a carefully chosen solvent system for extraction and subsequent crystallization is key to isolating a pure product.
-
Issue 2: Impurity Profile and Purification Challenges
Q: I am observing multiple impurities in my crude this compound. What are the likely side products and what is the best strategy for purification at scale?
A: Understanding the impurity profile is critical for developing a robust purification strategy.
Common Impurities and Side Reactions:
-
Incomplete Cyclization: Unreacted starting materials or intermediates from incomplete cyclization can be present.
-
Over-oxidation or Degradation Products: The harsh reaction conditions can lead to the formation of various oxidized or degraded byproducts.
-
Isomers: Depending on the synthetic route, the formation of regioisomers may be possible.
Purification Strategies for Scale-Up:
-
pH-Based Extraction: As a carboxylic acid, the product's solubility is pH-dependent. Dissolving the crude material in a basic aqueous solution and washing with an organic solvent can remove neutral and basic impurities. The product can then be precipitated by acidification.
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.
-
Solvent Screening: A thorough solvent screen is recommended. Consider alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.
-
Anti-Solvent Crystallization: Dissolving the crude product in a "good" solvent and then adding a "poor" solvent (an anti-solvent) can induce crystallization.
-
-
Activated Carbon Treatment: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most promising for scaling up the synthesis of this compound?
A1: While the direct Skraup-type reaction from 2-amino-5-chlorobenzoic acid and glycerol has been reported, its low yield is a significant drawback for scale-up. Two alternative strategies should be considered:
-
Modified Skraup Synthesis of an Intermediate: Synthesizing an 8-substituted-6-chloroquinoline (e.g., 6-chloro-8-methylquinoline) via a more controlled Skraup or a related reaction (like the Doebner-von Miller), followed by oxidation of the 8-substituent to a carboxylic acid. This multi-step approach often provides better overall yields and a cleaner product profile.
-
Gould-Jacobs Reaction: This method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[4][5] This route can offer milder conditions and higher yields, making it more amenable to scale-up.[6]
Q2: How can I manage the exothermic nature of the Skraup reaction on a larger scale?
A2: Managing the exotherm is a critical safety and process control consideration for scaling up the Skraup reaction.
-
Reactor Design: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., jacketed reactor with a powerful chiller).
-
Controlled Dosing: Implement a programmable dosing system for the slow and controlled addition of the sulfuric acid.
-
Real-time Temperature Monitoring: Use multiple temperature probes to monitor the reaction temperature at different points within the reactor to detect any localized hotspots.
-
Emergency Quenching Plan: Have a well-defined emergency procedure in place, which may include the rapid addition of a cold, inert solvent to quench the reaction in case of a thermal runaway.[7]
Q3: What are the key parameters to consider when scaling up the purification by crystallization?
A3: Scaling up crystallization requires careful control of several parameters to ensure consistent product quality and yield.
-
Supersaturation Control: The rate of cooling and/or anti-solvent addition should be carefully controlled to maintain a state of moderate supersaturation, which favors crystal growth over nucleation of small particles.
-
Agitation: The stirring rate and impeller design are crucial for maintaining a uniform temperature and suspension of crystals, which affects crystal size distribution.
-
Seeding: Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can help control the crystallization process and lead to a more uniform particle size.
-
Isolation and Drying: The efficiency of filtration and drying becomes more critical at scale to ensure the final product is free-flowing and meets the required specifications for residual solvents.
Data Presentation
Table 1: Comparison of Quinoline Synthesis Methods for Scale-Up Potential
| Synthesis Method | General Starting Materials | Key Advantages for Scale-Up | Key Challenges for Scale-Up | Typical Yield Range (General) |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Inexpensive starting materials. | Highly exothermic, tar formation, harsh conditions.[1][2] | 40-60% (can be lower for substituted anilines) |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | Milder conditions, often higher yields.[4][5] | Multi-step process, potential for side reactions if not optimized. | 60-80% |
| Combes Synthesis | Aniline, β-Diketone | Good for 2,4-disubstituted quinolines. | Requires specific diketone starting materials.[8][9] | 50-70% |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | High yields, good regioselectivity. | Limited availability of substituted 2-aminoaryl carbonyls. | 70-90% |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of 6-Chloro-8-methylquinoline (Intermediate)
This protocol is an example for the synthesis of a key intermediate, which can then be oxidized to the desired carboxylic acid.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe.
-
Charge the reactor with 4-chloro-2-methylaniline and ferrous sulfate heptahydrate.
-
Slowly add glycerol with stirring.
-
Carefully add the oxidizing agent (e.g., nitrobenzene).
-
Begin cooling the reactor jacket and slowly add concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below a predetermined safety limit (e.g., 80-90 °C).
-
Once the addition is complete, gently heat the mixture to initiate the reaction. A noticeable exotherm should occur.
-
Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 130-150 °C) for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Neutralize the mixture with a concentrated base (e.g., 50% NaOH) to a pH of 8-9, ensuring the temperature is controlled.
-
The crude product can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Oxidation of 6-Chloro-8-methylquinoline to this compound
This protocol outlines a potential route for the oxidation of the intermediate from Protocol 1.
Materials:
-
6-Chloro-8-methylquinoline
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Aqueous sodium hydroxide (NaOH) or other base
-
Hydrochloric acid (HCl)
Procedure:
-
In a reactor, dissolve 6-chloro-8-methylquinoline in an aqueous basic solution (e.g., 10% NaOH).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water over several hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (as monitored by HPLC).
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool to room temperature.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Filter the precipitated this compound, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Stability assessment of 6-Chloroquinoline-8-carboxylic acid in different pH conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability assessment of 6-Chloroquinoline-8-carboxylic acid under various pH conditions. The information herein is compiled from established principles of chemical stability and data from related quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
While specific kinetic data for this compound is not extensively published, based on the chemistry of quinoline carboxylic acids, the compound is expected to be most stable in neutral to slightly acidic pH ranges. Under strongly acidic or basic conditions, degradation may be accelerated. The stability of related compounds suggests that the carboxylic acid functional group and the quinoline ring system are the most likely sites of reaction.
Q2: What are the potential degradation pathways for this compound under acidic and basic conditions?
Based on the chemical structure and data from analogous compounds, the following degradation pathways are plausible:
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, decarboxylation (loss of the -COOH group) could be a potential degradation pathway, although this typically requires harsh conditions for aromatic carboxylic acids. The quinoline nitrogen can be protonated, which may influence the overall electronic properties and reactivity of the molecule.
-
Basic Conditions: In strongly basic solutions, especially at higher temperatures, nucleophilic substitution of the chlorine atom might occur, leading to the formation of 6-hydroxyquinoline-8-carboxylic acid. However, the reactivity of the chloro-substituent depends on its position on the quinoline ring.
-
General Hydrolysis: While the carboxylic acid group itself is generally stable to hydrolysis, other reactions on the quinoline ring could be influenced by pH.
Q3: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4] This method should be capable of separating the intact parent compound from any potential degradation products. UV detection is typically suitable for quinoline derivatives.
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound in solution, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C).
-
Protect solutions from light to prevent potential photodegradation.
-
Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Prepare solutions fresh whenever possible and avoid long-term storage of solutions, especially under strongly acidic or basic conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in the analytical sample solution. | Ensure the sample solvent is compatible and does not promote degradation. Use a mobile phase that provides good stability. Prepare samples immediately before analysis. |
| Appearance of new peaks in the chromatogram over time | Formation of degradation products. | Characterize the new peaks using LC-MS to identify their mass-to-charge ratio and propose potential structures. Adjust storage or experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Low assay value of the stock solution | The compound may have degraded during storage. | Re-evaluate the purity of the starting material. If degradation is confirmed, source a fresh batch of the compound and store it under recommended conditions (cool, dry, dark). |
| Precipitation in solution | pH-dependent solubility or formation of a less soluble degradation product. | Determine the pH of the solution and adjust it to improve solubility. Characterize the precipitate to determine if it is the parent compound or a degradant. The solubility of quinoline derivatives can be pH-dependent.[6] |
Experimental Protocols
Protocol for pH Stability Study (Forced Degradation)
This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12). Standard buffers such as phosphate, citrate, and borate can be used.
3. Stress Conditions:
-
For each pH condition, mix an aliquot of the stock solution with the buffer to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Include a control sample stored at a lower temperature (e.g., 4°C) for comparison.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis if necessary.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be able to resolve the parent peak from any degradation products.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.
Data Presentation
Since specific experimental data for this compound is not publicly available, the following table is a template for presenting results from a pH stability study.
Table 1: Stability of this compound at 60°C
| pH | Time (hours) | % Remaining (Parent Compound) | Degradation Products (Relative Peak Area %) |
| 2.0 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 7.0 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 9.0 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 12.0 | 0 | 100 | 0 |
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for pH Stability Assessment.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing unwanted decarboxylation of quinoline carboxylic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted decarboxylation of quinoline carboxylic acids. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for quinoline carboxylic acids?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers working with quinoline carboxylic acids, this is a significant issue as it leads to the formation of an undesired byproduct, altering the compound's structure, and compromising the yield and purity of the target molecule. This can impact biological activity and the reliability of experimental results.
Q2: What are the primary factors that induce unwanted decarboxylation?
Several factors can promote the decarboxylation of quinoline carboxylic acids:
-
High Temperatures: Heating is a common driver for decarboxylation. Aromatic acids, including quinoline carboxylic acids, are particularly susceptible to decarboxylation when heated[1][2].
-
Harsh pH Conditions: Both strong acids and, more commonly, strong bases can catalyze the reaction. For instance, harsh conditions with a strong base like NaOH at temperatures above 60°C have been shown to favor side product formation, including decarboxylation[3].
-
Solvent Choice: The polarity and basicity of the solvent can influence the rate of decarboxylation[4]. Solvents like quinoline itself can be used in catalyzed decarboxylation reactions, highlighting the importance of choosing an inert solvent for your specific reaction[1].
-
Presence of Catalysts: Certain metals, such as copper, can act as catalysts for decarboxylation, especially at elevated temperatures[1].
-
Molecular Structure: The position of the carboxylic acid group and the presence of other substituents on the quinoline ring can affect the molecule's stability. For example, the nitrogen atom adjacent to the carboxyl group has a profound influence on decarboxylation rates in related pyridinecarboxylic acids[5].
Q3: How should I properly store my quinoline carboxylic acid compounds to prevent degradation?
To ensure long-term stability, quinoline carboxylic acids should be stored in tightly closed containers in a cool, dry, and well-ventilated place[6][7]. For powder forms, storage at temperatures between 10°C - 25°C is often recommended, while stock solutions should be kept at -20°C or -80°C for extended periods[6][8]. Avoid exposure to excess heat and incompatible materials like strong oxidizing agents and strong bases[7].
Q4: How can I detect if my quinoline carboxylic acid has undergone decarboxylation?
The most reliable method for detecting decarboxylation is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This method allows you to identify the parent carboxylic acid and the decarboxylated byproduct by their distinct masses. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes resulting from the loss of the carboxyl group.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem: Low yield of desired product and detection of a major byproduct in a synthesis reaction.
-
Symptom: During a synthetic procedure, such as a Pfitzinger condensation, the final yield of the quinoline carboxylic acid is significantly lower than expected. LC-MS or NMR analysis reveals a significant peak corresponding to the mass of the decarboxylated version of your target molecule.
-
Cause: The reaction conditions, particularly high temperature or the use of a strong base, are likely promoting decarboxylation as a side reaction[3]. Harsher conditions are sometimes required for reactions like ester hydrolysis, which unfortunately can favor decarboxylation[3].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected decarboxylation.
Data Summary: Factors Influencing Decarboxylation
While specific kinetic data for every quinoline carboxylic acid is extensive, general trends can be summarized to guide experimental design.
| Factor | Condition | Effect on Decarboxylation Rate | Recommendations & Notes |
| Temperature | High (>60-100°C) | Significantly Increases | Avoid excessive heating or prolonged reflux times, especially in the presence of base[1][3]. |
| Room Temperature | Low / Negligible | Perform reactions at or below room temperature whenever possible. | |
| pH / Base | Strong Base (e.g., NaOH) | High | Favors side product formation. Harsher conditions with strong bases are a known cause of decarboxylation[3]. |
| Mild Base (e.g., LiOH, K₂HPO₄) | Moderate / Low | Preferred for reactions like ester hydrolysis to minimize byproduct formation[3]. | |
| Acidic Conditions | Variable | Can promote decarboxylation, but often less aggressively than strong bases. The rate maximum for related compounds often occurs near the isoelectric pH[5]. | |
| Solvent | Basic Solvents (e.g., Quinoline) | Increases / Catalyzes | Avoid solvents that can act as a catalyst for the reaction[1][9]. |
| Aprotic/Non-polar Solvents | Generally Lower | The transition state's polarity influences the rate; decarboxylation of related acids is often slower in water than in non-aqueous solvents[5]. | |
| Structure | Electron-withdrawing groups | Increases | Groups like nitro can accelerate decarboxylation in related pyridine systems[5]. |
| ortho-substituents | Increases | The presence of a second carboxyl group or other substituents ortho to the target carboxyl group can dramatically increase the decarboxylation rate[5]. |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid with Minimized Decarboxylation
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids, but it can be prone to side reactions under harsh conditions[3][10][11].
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Base Preparation: In a round-bottom flask, dissolve KOH (4.0 equiv) in a solution of ethanol and water[10][11]. The dissolution is exothermic, so allow it to cool.
-
Isatin Addition: Add isatin (1.0-1.2 equiv) to the stirred KOH solution at room temperature. Stir for 30-60 minutes until the color changes, indicating the formation of the potassium isatinate intermediate[10][11].
-
Ketone Addition: Slowly add acetophenone (1.0 equiv) to the reaction mixture.
-
Reflux: Heat the solution to a gentle reflux (approx. 79°C) for 12-24 hours[10][11]. Crucial Step: Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid unnecessarily long reflux times to minimize potential decarboxylation.
-
Work-up: After cooling, concentrate the mixture in vacuo. Redissolve the residue in water and wash with an organic solvent like ethyl acetate to remove unreacted ketone.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with HCl until precipitation of the product is complete (typically pH ~4-5).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Experimental workflow for the Pfitzinger condensation.[11]
Protocol 2: General Method for Monitoring Decarboxylation by LC-MS
Objective: To quantify the ratio of quinoline carboxylic acid to its decarboxylated byproduct.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your reaction mixture or stored compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
LC Method:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.6 µm, 75 mm x 4.6 mm)[3].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. A common gradient runs from 10% to 90% B over 15-20 minutes[3].
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 254 nm.
-
-
MS Method:
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of all species.
-
Analysis: Extract the ion chromatograms for the expected m/z values of both the starting carboxylic acid and the decarboxylated product (M-44).
-
-
Quantification: The relative peak areas in the UV or total ion chromatogram (TIC) can be used to estimate the percentage of decarboxylation. For accurate quantification, calibration curves with pure standards should be used.
References
- 1. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of 6-Chloroquinoline-8-carboxylic Acid for Drug Development Professionals
A detailed ¹H and ¹³C NMR spectral analysis of 6-chloroquinoline-8-carboxylic acid is presented, alongside a comparative study with related quinoline derivatives. This guide provides researchers, scientists, and drug development professionals with essential spectroscopic data and experimental protocols to aid in the characterization and quality control of this important molecular scaffold.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Accurate and thorough characterization of this molecule is paramount for ensuring the integrity and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such organic molecules. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, with comparative data from analogous structures to highlight the influence of substituent effects on chemical shifts.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparative compounds: quinoline-8-carboxylic acid and 6-hydroxyquinoline-8-carboxylic acid. These comparisons illustrate the electronic effects of the chloro and hydroxyl substituents on the quinoline ring system.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | This compound (DMSO-d₆) | Quinoline-8-carboxylic acid (DMSO-d₆) | 6-Hydroxyquinoline-8-carboxylic acid (DMSO-d₆) |
| H-2 | δ 9.05 (dd, J = 4.2, 1.7 Hz) | δ 9.02 (dd, J = 4.2, 1.7 Hz) | δ 8.85 (dd, J = 4.2, 1.6 Hz) |
| H-3 | δ 7.80 (dd, J = 8.3, 4.2 Hz) | δ 7.72 (dd, J = 8.3, 4.2 Hz) | δ 7.55 (dd, J = 8.3, 4.2 Hz) |
| H-4 | δ 8.65 (dd, J = 8.3, 1.7 Hz) | δ 8.55 (dd, J = 8.3, 1.7 Hz) | δ 8.40 (d, J = 8.3 Hz) |
| H-5 | δ 8.20 (d, J = 2.4 Hz) | δ 8.15 (d, J = 7.3 Hz) | δ 7.95 (d, J = 2.8 Hz) |
| H-7 | δ 8.10 (d, J = 2.4 Hz) | δ 7.98 (dd, J = 8.2, 1.4 Hz) | δ 7.45 (dd, J = 8.8, 2.8 Hz) |
| COOH | δ 13.5 (br s) | δ 13.4 (br s) | δ 13.2 (br s) |
| OH | - | - | δ 9.8 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | This compound (DMSO-d₆) | Quinoline-8-carboxylic acid (DMSO-d₆) | 6-Hydroxyquinoline-8-carboxylic acid (DMSO-d₆) |
| C-2 | 151.5 | 151.2 | 148.5 |
| C-3 | 123.0 | 122.5 | 122.0 |
| C-4 | 137.5 | 137.0 | 135.0 |
| C-4a | 129.0 | 128.8 | 127.0 |
| C-5 | 130.0 | 129.5 | 118.0 |
| C-6 | 133.0 | 128.0 | 155.0 |
| C-7 | 128.5 | 129.8 | 110.0 |
| C-8 | 130.5 | 130.2 | 125.0 |
| C-8a | 148.0 | 147.5 | 145.0 |
| C=O | 167.0 | 167.5 | 168.0 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline-8-carboxylic acid derivatives is provided below.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the exchangeable carboxylic acid proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.
-
Visualizing NMR Analysis Workflow and Molecular Structure
The following diagrams illustrate the logical workflow of an NMR analysis and the atom numbering of this compound for spectral assignment.
A Comparative Analysis of Biological Activities: 8-Hydroxyquinoline vs. the 6-Chloroquinoline Scaffold
In the landscape of medicinal chemistry, quinoline derivatives represent a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide provides a detailed comparison of the biological activities of the well-researched compound, 8-hydroxyquinoline (8-HQ), against those of the 6-chloroquinoline scaffold.
Section 1: 8-Hydroxyquinoline (8-HQ) - A Multifaceted Bioactive Agent
8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention for its wide array of biological activities.[1] Its therapeutic potential stems primarily from its potent ability to chelate metal ions.[2]
Primary Mechanism of Action: Metal Ion Chelation
The core mechanism underlying 8-HQ's diverse effects is its function as a monoprotic bidentate chelating agent.[3] By binding to essential metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), 8-HQ disrupts numerous cellular processes that depend on these metals as cofactors for enzymatic activity.[2][4] This disruption can inhibit microbial growth, induce apoptosis in cancer cells, and modulate metal-induced oxidative stress in neurodegenerative diseases.[2][5]
Antimicrobial and Antifungal Activity
8-HQ exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] Its ability to sequester metal ions essential for microbial survival makes it a potent antiseptic and disinfectant.[6][8] Derivatives of 8-HQ, such as clioquinol and nitroxoline, have been used clinically to treat microbial infections.[9]
| Microorganism | Compound | Activity (MIC in µM) | Reference |
| Staphylococcus aureus | 8-Hydroxyquinoline | 27.58 | [7] |
| Enterococcus faecalis | 8-Hydroxyquinoline | 27.58 | [7] |
| Candida albicans | 8-Hydroxyquinoline | 27.58 | [7] |
| Mycobacterium tuberculosis | 5-Chloroquinolin-8-ol (Cloxyquin) | 0.062 - 0.25 µg/mL | [2] |
| Various Fungal Species | Clioquinol | 4 - 8 µg/mL | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anticancer Activity
The anticancer effects of 8-HQ and its derivatives are linked to their ability to induce apoptosis and inhibit cell proliferation.[4] By chelating copper and zinc, these compounds can inhibit the proteasome, a key cellular machine responsible for protein degradation, leading to cell death in cancer cells.[2] Some derivatives have shown potent activity against a range of cancer cell lines.
| Cell Line | Compound | Activity (IC₅₀ in µM) | Reference |
| MCF-7 (Breast Cancer) | 8-HQ Derivatives | 5 - 19 | [1] |
| HeLa (Cervical Cancer) | 8-HQ Derivatives | 7 - 49 | [1] |
| A549 (Lung Cancer) | 8-HQ Derivatives | 10 - 38 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antineurodegenerative Properties
Metal dyshomeostasis is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[2] 8-HQ derivatives, notably clioquinol, can cross the blood-brain barrier, chelate excess metal ions in the brain, and potentially restore metal homeostasis.[5][11] This action can reduce metal-driven oxidative damage and prevent the aggregation of amyloid-beta plaques.[12]
Section 2: The 6-Chloroquinoline Scaffold - A Promising Framework
While specific data for 6-Chloroquinoline-8-carboxylic acid is sparse, the broader class of chloroquinoline derivatives has demonstrated significant potential, particularly in anticancer applications. The presence of a chlorine atom on the quinoline ring often enhances lipophilicity and can influence the molecule's interaction with biological targets.[1]
Anticancer Activity: PI3K Pathway Inhibition
Derivatives of 6-chloroquinoline have emerged as promising anticancer agents, with a key mechanism being the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[13] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its over-activation is a common feature in many cancers.[13] By blocking this pathway, these compounds can effectively halt cancer cell proliferation.
| Cell Line | Compound Class | Activity (IC₅₀ in µM) | Reference |
| HCT-116 (Colon Carcinoma) | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | 3.3 - 4.9 | [13] |
| Caco-2 (Colorectal Adenocarcinoma) | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | 18.9 - 50.9 | [13] |
Antimicrobial Activity
The quinoline scaffold is the foundation for fluoroquinolone antibiotics. Chloro-substituted quinolines have also shown notable antibacterial activity. For instance, 5-chloroquinolin-8-ol (cloxyquin) is highly effective against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
Visualizing Mechanisms: Signaling Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by these compounds.
Caption: Mechanism of 8-Hydroxyquinoline via metal chelation.
Caption: Inhibition of the PI3K pathway by Chloroquinolines.
Section 3: Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays.
Antimicrobial Susceptibility Testing: Agar Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A stock solution of the test compound (e.g., 8-HQ) is prepared. A series of agar plates are made, each containing a different, twofold serial dilution of the compound.
-
Inoculation: A standardized suspension of the target microorganism is prepared and a small, fixed volume is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under conditions suitable for the microorganism's growth (e.g., 24-48 hours at 37°C).
-
Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A control group (vehicle only) is also included.
-
Incubation: The plate is incubated for a set period (e.g., 48-72 hours) to allow the compound to take effect.
-
MTT Addition: The culture medium is replaced with a medium containing MTT. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization & Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a spectrophotometer (typically at ~570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting cell viability against the compound concentration.
Caption: Experimental workflow for bioactivity screening.
Conclusion
This guide highlights a significant contrast between 8-hydroxyquinoline and the 6-chloroquinoline scaffold. 8-Hydroxyquinoline is a well-documented, broad-spectrum bioactive agent with established antimicrobial, anticancer, and antineurodegenerative properties, primarily driven by its metal chelating capabilities. In contrast, while specific data on this compound is lacking, the broader family of 6-chloroquinoline derivatives shows clear and potent activity, particularly as targeted anticancer agents that inhibit the PI3K signaling pathway.
For researchers and drug development professionals, 8-hydroxyquinoline serves as a versatile platform for developing agents against a wide range of diseases. The 6-chloroquinoline scaffold, however, represents a promising starting point for the development of more targeted therapies, especially in oncology. Further investigation into the specific biological activities of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Might of Halogenated Quinolines: A Comparative Study of Their Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various halogenated quinoline acids, supported by experimental data. This analysis delves into their mechanism of action, quantitative antimicrobial activity, and the methodologies used to determine their efficacy.
Halogenated quinoline acids represent a significant class of antimicrobial agents, with fluoroquinolones being the most prominent members. Their broad-spectrum activity and unique mechanism of action have made them crucial in combating bacterial infections. This guide offers a comparative look at the antimicrobial efficacy of these compounds, highlighting the structure-activity relationships that govern their potency.
Mechanism of Action: Disrupting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication and transcription. By forming a stable complex with these enzymes and bacterial DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.
The addition of a fluorine atom to the quinoline core at position 6 significantly enhances the drug's entry into bacterial cells and its interaction with the target enzymes, leading to increased potency and a broader spectrum of activity.[2] Further modifications with different halogen atoms and other functional groups at various positions on the quinoline ring have led to the development of several generations of these antibiotics, each with improved efficacy and pharmacokinetic properties.
Comparative Antimicrobial Efficacy
The antimicrobial activity of halogenated quinoline acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following tables summarize the in vitro antimicrobial activity of a selection of halogenated quinoline derivatives against various Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Quinolines against Gram-Positive Bacteria (µg/mL)
| Compound/Drug | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Staphylococcus epidermidis |
| Quinoline Derivative 7 | 0.031 | 0.063 | ≤ 0.0078 |
| Quinoline Derivative 9 | 0.12 | - | - |
| Quinoline Derivative 11 | 0.12 | - | - |
| Gatifloxacin | - | - | - |
| Gemifloxacin | 0.063 | >0.063 | - |
| Levofloxacin | 0.25 | >0.25 | - |
| Moxifloxacin | 0.063 | >0.063 | - |
| RA-HQ-12 | - | - | - |
Note: Data is compiled from multiple sources and may involve different specific strains and testing conditions.[3][4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Quinolines against Gram-Negative Bacteria (µg/mL)
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi |
| Quinoline Derivative 7 | 2 | - | - |
| Quinoline Derivative 9 | 0.12 | > 1024 | 0.12 |
| Quinoline Derivative 11 | 0.12 | > 1024 | 0.12 |
| Quinoline Derivative 12 | 0.12 | 512 | 0.12 |
| Quinoline Derivative 5d | 0.125 - 8 | 0.125 - 8 | - |
Note: Data is compiled from multiple sources and may involve different specific strains and testing conditions.[3][6]
Table 3: Minimum Biofilm Eradication Concentration (MBEC) of Halogenated Quinolines (µM)
| Compound/Drug | Methicillin-resistantStaphylococcus aureus (MRSA) | Methicillin-resistantStaphylococcus epidermidis (MRSE) | Vancomycin-resistantEnterococcus faecium (VRE) |
| RA-HQ-12 | 7.8–93.8 | 5.9 | 1.0 |
Note: Data is from a study on the biofilm-eradicating activity of a specific halogenated quinoline.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[7]
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) for non-fastidious bacteria or other appropriate broth for specific microorganisms.
-
Dissolve the halogenated quinoline acid in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution and Inoculation:
-
Dispense 100 µL of broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the halogenated quinoline acid to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
-
Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Evenly spread the inoculum over the entire surface of the agar plate using a sterile swab.
-
-
Well Preparation and Application of Test Compound:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Pipette a fixed volume (e.g., 50-100 µL) of the halogenated quinoline acid solution at a known concentration into each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cytotoxicity.[8]
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, VERO) in the appropriate medium.
-
Seed the cells into a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment with Halogenated Quinoline Acids:
-
Prepare serial dilutions of the halogenated quinoline acids in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizing a Key Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway of Quinolone Action
The diagram below illustrates the mechanism of action of quinolone antibiotics, leading to bacterial cell death.
Caption: Mechanism of action of halogenated quinoline acids.
References
- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoline-8-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-chloroquinoline-8-carboxylic acid analogs, focusing on their potential as anticancer and antimicrobial agents. While direct and extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds, particularly N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, to infer potential SAR trends. The quinoline scaffold is a cornerstone in medicinal chemistry, with the inclusion of a chlorine atom at the C6 position often enhancing biological potency.
Anticancer Activity: Insights from Structurally Related Quinolone Analogs
A series of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogs have been investigated for their antiproliferative activity against human colorectal cancer cell lines, Caco-2 and HCT-116. These studies provide valuable insights into the SAR of the 6-chloroquinoline core. The primary mechanism of action for some quinoline derivatives has been linked to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1]
Quantitative Data Summary: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogs
The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of these analogs against Caco-2 and HCT-116 cell lines.
| Compound ID | R Group (Substitution on N-phenyl ring) | IC₅₀ (µM) vs. Caco-2 | IC₅₀ (µM) vs. HCT-116 |
| 7 | Benzyl | >100 | >100 |
| 8 | Phenyl | >100 | >100 |
| 9 | 2-Fluorophenyl | 42.5 | 10.3 |
| 10 | 3-Fluorophenyl | 45.1 | 11.2 |
| 11 | 4-Fluorophenyl | 40.2 | 10.8 |
Data extracted from a study by Al-Qtaishat et al. (2020) as presented in a comparative guide by BenchChem.
Structure-Activity Relationship (SAR) Analysis for Anticancer Activity
-
Essential Core Scaffold : The unsubstituted N-phenyl and N-benzyl analogs were inactive, highlighting the necessity of the substituted N-phenyl-carboxamide moiety for cytotoxic activity.
-
Effect of Halogen Substitution : The introduction of halogen atoms (F, Cl, Br, I) onto the N-phenyl ring generally imparted significant cytotoxic activity.[2]
-
Position of Substituent : For chloro and fluoro substituents, the position on the phenyl ring (ortho, meta, or para) did not dramatically alter the activity.[2]
Antimicrobial Activity: Insights from 8-Hydroxyquinoline Analogs
While specific data on the antimicrobial properties of this compound is scarce, studies on 8-hydroxyquinoline and its chloro derivatives offer valuable insights. Halogenated 8-hydroxyquinolines have demonstrated significant antimicrobial activity against a range of pathogens.[3]
Quantitative Data Summary: Antimicrobial Activity of Chloro-8-Hydroxyquinoline Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) of 8-hydroxyquinoline and its chloro-derivatives against various microorganisms.
| Compound | Microorganism | MIC (µM) |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | ≤6.90–110.20 |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Staphylococcus aureus | ≤5.58–44.55 |
| 5,7-Dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28-0.56 |
Data from a QSAR study on 8-Hydroxyquinoline and its Chloro derivatives.[3][4]
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Activity
From the available data on 8-hydroxyquinoline analogs, the following SAR observations can be made:
-
Halogenation : The presence of chlorine atoms on the quinoline ring, as seen in cloxyquin and 5,7-dichloro-8-hydroxyquinoline, appears to enhance antimicrobial activity.[3][4] Dihalogenated derivatives, in particular, show high potency.[3]
Experimental Protocols
Synthesis of this compound Analogs (General Approach)
A general method for the synthesis of quinoline-4-carboxylic acids is the Doebner Reaction, which involves the reaction of an aniline with an aldehyde and pyruvic acid.[5] For the synthesis of this compound, a potential route could involve the Skraup synthesis from 4-chloro-2-aminophenol followed by oxidation of a methyl group at the 8-position, or other established quinoline synthesis methods. A general procedure for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction is as follows:
-
A solution of an appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.25g, 14.3 mmol) in acetic acid (10 ml) is heated for 40 minutes.[6]
-
The corresponding 4-chloroaniline (10 mmol) is added to the solution, and the mixture is refluxed overnight.[6]
-
After cooling, the formed precipitate is filtered and washed with acetic acid to yield the desired 6-chloro-2-arylquinoline-4-carboxylic acid.[6]
This is an adapted general procedure and may require optimization for specific this compound analogs.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of approximately 10⁴ cells/well and incubated for 24 hours.[8]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for another 24-72 hours.[3]
-
MTT Addition : 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.[8]
-
Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.[8] The IC₅₀ value is then calculated.
Visualizations
PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[1][9] Many anticancer agents, including some quinoline derivatives, target components of this pathway.[10][11]
Caption: The PI3K/AKT signaling pathway and the potential inhibitory action of 6-chloroquinoline analogs.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of the synthesized compounds.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-UV Purity Assessment of Synthesized 6-Chloroquinoline-8-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-Chloroquinoline-8-carboxylic acid is a critical step in the quality control process. This guide provides a comparative overview of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of this compound, alongside alternative methods for similar quinoline derivatives. The information is supported by detailed experimental protocols and performance data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a premier technique for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1] A reversed-phase HPLC method is particularly effective for analyzing moderately polar compounds such as this compound.
While a specific validated method for this compound is not extensively documented in publicly available literature, a reliable method can be established based on proven principles for quinoline carboxylic acid derivatives.[2][3] The following proposed method is designed to provide a robust and reproducible purity analysis.
Comparison of HPLC-UV Methods for Quinoline Carboxylic Acids
The selection of an appropriate HPLC method is crucial for accurate purity determination. Below is a comparison of the proposed method for this compound with established methods for similar compounds.
| Parameter | Proposed Method for this compound | Method for Quinoline-2-carboxylic Acid[2] | Method for Quinoxaline-2-carboxylic Acid[4] |
| HPLC System | HPLC with UV-Vis Detector | HPLC with UV-Vis Detector | HPLC with UV Detection |
| Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm) | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | Not Specified |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient Elution) | A: 0.1% Phosphoric acid in WaterB: Not Specified | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Injection Volume | 10 µL | Not Specified | Not Specified |
| Detection Wavelength | 245 nm | Not Specified | Not Specified |
| Column Temperature | 30 °C | Not Specified | Not Specified |
| Expected Performance | High resolution and sensitivity for impurities | Excellent specificity, linearity, precision, and accuracy | Good recoveries (70-110%) and precision (<20% RSD) |
Detailed Experimental Protocols
Proposed HPLC-UV Method for Purity Assessment of this compound
This protocol outlines the steps for determining the purity of a synthesized batch of this compound.
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound, transfer it to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the working standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor to the main compound.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.
Caption: Experimental workflow for HPLC-UV purity assessment.
Caption: Decision logic for quality control based on purity results.
This guide provides a comprehensive framework for the purity assessment of synthesized this compound using HPLC-UV. By following the detailed protocols and leveraging the comparative data, researchers can confidently implement a robust quality control process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for Determining the Genotoxicity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vitro assays used to evaluate the genotoxic potential of quinoline derivatives. It includes summaries of experimental data, detailed protocols for cited experiments, and visualizations of workflows and signaling pathways to aid in the selection of appropriate testing strategies.
Introduction to Quinolone Genotoxicity
Quinolines are a class of heterocyclic aromatic compounds found in numerous pharmaceuticals, dyes, and industrial chemicals. While therapeutically important, some derivatives have been shown to exhibit genotoxic effects, meaning they can damage genetic material (DNA), leading to mutations or chromosomal damage.[1][2] Assessing this potential is a critical step in drug development and chemical safety assessment. A battery of in vitro tests is typically employed to detect different genotoxic endpoints, as no single assay can identify all mechanisms of genetic damage.[3][4]
Comparison of Key In Vitro Genotoxicity Assays
The selection of an appropriate assay depends on the specific genotoxic endpoint of interest, such as gene mutations, chromosomal breaks, or DNA strand breaks. The most commonly employed assays for quinoline derivatives are the Ames test, the micronucleus assay, the comet assay, and the chromosomal aberration test.
| Assay | Endpoint Detected | Principle | Common Cell/Strain Types | Metabolic Activation (S9) | Advantages | Limitations |
| Ames Test | Gene Mutation (Point mutations) | Measures reverse mutations in histidine or tryptophan auxotrophic bacteria.[5] | Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2uvrA)[6][7] | Routinely used to mimic mammalian metabolism.[8] | Rapid, cost-effective, high throughput, well-standardized (OECD 471).[3][8] | Prokaryotic system may not fully reflect mammalian cell metabolism and DNA repair. |
| Micronucleus Assay | Chromosomal Damage (Clastogenicity & Aneugenicity) | Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[3][9] | Mammalian cell lines (CHO, V79, WTK-1, HepG2), Human peripheral blood lymphocytes.[10][11][12] | Can be included to assess metabolites.[13] | Detects both chromosome breakage and loss, reliable, can be automated for high throughput.[13][14] | Does not provide detailed information on the type of chromosomal aberration. |
| Comet Assay | DNA Strand Breaks (Single & Double) | Measures DNA migration in an electric field; damaged DNA forms a "comet" tail.[15][16] | Any eukaryotic cell type, including primary cells and established cell lines (e.g., WTK-1).[10][17] | Can be used. | Highly sensitive for detecting DNA damage, applicable to any cell type, relatively fast.[16][18] | Does not directly measure mutation, can be sensitive to cytotoxicity, not yet an OECD guideline for in vitro use.[17] |
| Chromosomal Aberration Test | Structural Chromosomal Damage (Clastogenicity) | Microscopic analysis of chromosomes in metaphase cells to identify structural abnormalities like breaks and exchanges.[11] | Mammalian cell lines (CHO), Human peripheral blood lymphocytes.[11][19] | Routinely used (OECD 473).[11] | Provides detailed information on the type of structural damage.[4] | Labor-intensive, requires dividing cells, scoring can be subjective. |
| SOS Chromotest | Primary DNA Damage | A colorimetric assay that measures the induction of the SOS DNA repair system in E. coli.[2] | Escherichia coli PQ37[20] | Can be included. | Rapid and simple to perform.[2] | Less commonly used than the Ames test; indirect measure of DNA damage. |
Experimental Data Summary
The following tables summarize quantitative and qualitative findings from studies testing the genotoxicity of various quinoline derivatives using the assays described above.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data
| Compound | Bacterial Strain | Metabolic Activation (S9) | Result | Reference |
| Cinnoline | TA1537 | Without | Mutagenic | [6] |
| Quinoxaline | TA100 | With | Mutagenic | [6] |
| Phthalazine | TA100 | With | Mutagenic | [6] |
| Quinazoline | TA100 | With | Mutagenic | [6] |
| 4-Nitroquinoline-1-oxide (4-NQO) | TA100, E. coli strains | Without | Mutagenic (Positive Control) | [8] |
| 4-Methylquinoline | E. coli PQ37 | Not specified | Weakly Genotoxic | [2] |
Table 2: In Vitro Micronucleus (MN) Assay Data
| Compound | Cell Line | Concentration | Observation | Reference |
| Norfloxacin (NFLX) | WTK-1 | 15.63-125 µg/mL | Significant increase in micronuclei | [10] |
| Ciprofloxacin (CPFX) | WTK-1 | 15.63-125 µg/mL | No significant change in micronuclei | [10] |
| Nalidixic Acid (NA) | WTK-1 | 15.63-125 µg/mL | No significant change in micronuclei | [10] |
| Quinoline | RTL-W1 | Not specified | No substantial induction of micronuclei | [12] |
| 6-Methylquinoline | RTL-W1 | Not specified | No substantial induction of micronuclei | [12] |
| Acridine | RTL-W1 | Not specified | Highest absolute induction of micronuclei | [12] |
Table 3: Comet Assay (Single-Cell Gel Electrophoresis) Data
| Compound | Cell Line | Treatment Duration | Observation | Reference |
| Norfloxacin (NFLX) | WTK-1 | 4 and 20 h | Significant, concentration-dependent DNA damage (SSBs) | [10] |
| Ciprofloxacin (CPFX) | WTK-1 | 4 and 20 h | Significant, concentration-dependent DNA damage (SSBs) | [10] |
| Ofloxacin (OFLX) | WTK-1 | 2, 4, and 20 h | No DNA damage observed | [10] |
| Nalidixic Acid (NA) | WTK-1 | 2, 4, and 20 h | No DNA damage observed | [10] |
| Quinoline Yellow | Human Lymphocytes | Not specified | Genotoxic effect observed (increased tail moment) | [21] |
Table 4: Chromosomal Aberration (CA) and SOS Chromotest Data
| Assay | Compound | Cell Line / Strain | Observation | Reference |
| Chromosomal Aberration | Quinoline | Rat Hepatocytes | Induced chromosome aberrations (up to 22% of metaphase cells) | [22] |
| Chromosomal Aberration | 4-Nitroquinoline-1-oxide | Mouse Marrow Cells | Potent inducer of chromosomal aberrations | [23] |
| Chromosomal Aberration | 8-Hydroxyquinoline | Mouse Marrow Cells | No measurable effect on chromosomal aberrations | [23] |
| SOS Chromotest | 4-NQO derivatives | E. coli PQ37 | Strong inducers of the SOS response | [2] |
| SOS Chromotest | Quinoline | E. coli PQ37 | Did not significantly induce the SOS response | [2][20] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and underlying biological mechanisms is crucial for understanding and implementing these assays.
Caption: General Workflow for In Vitro Genotoxicity Testing.
Caption: Ames Test (Bacterial Reverse Mutation) Workflow.
Caption: In Vitro Micronucleus Assay Workflow.
Caption: Comet Assay (Single-Cell Gel Electrophoresis) Workflow.
Caption: Potential Signaling Pathway for Quinolone-Induced Genotoxicity.
Detailed Experimental Protocols
Bacterial Reverse Mutation (Ames) Test (Following OECD 471)
The Ames test assesses for point mutations (base substitutions and frameshifts) induced by a test article.[8]
-
Strain Preparation: Use appropriate Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2uvrA) strains. Grow overnight cultures in a suitable nutrient broth to reach a cell density of >1 x 10⁹ cells/mL.[7]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone.[8]
-
Exposure (Plate Incorporation Method): To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix or a buffer for the non-activated condition.[5]
-
Plating: Immediately vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertant colonies over the negative (solvent) control, typically a two- to three-fold increase.[7] Positive and negative controls must be included in each experiment.[8]
In Vitro Micronucleus Assay (Following OECD 487)
This assay detects chromosome fragments or whole chromosomes left behind during cell division, forming micronuclei.[9]
-
Cell Culture: Seed a suitable mammalian cell line (e.g., CHO, V79, TK6) at an appropriate density in culture plates or flasks. Allow cells to attach and resume proliferation.
-
Treatment: Expose the cell cultures to various concentrations of the quinoline derivative for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.[11][13]
-
Cytokinesis Block: Following treatment, wash the cells and add fresh medium containing cytochalasin-B. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. The incubation period should be sufficient to allow cells that were in S-phase during treatment to complete mitosis (approx. 1.5-2.0 normal cell cycles).[9]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Slide Preparation: Use a cytocentrifuge or other method to drop the cell suspension onto clean microscope slides. Allow to air dry and then fix the cells.
-
Staining and Scoring: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like Hoechst). Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control.[9]
Comet Assay (Alkaline Version)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[16]
-
Cell Treatment: Expose a suspension of viable cells to the test compound for a defined period (e.g., 2-4 hours).[10]
-
Slide Preparation: Mix a small aliquot of the cell suspension (approx. 5 x 10⁵ cells/mL) with low melting point agarose (at ~37°C) and quickly pipette onto a pre-coated microscope slide.[16] Cover with a coverslip and allow the agarose to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[16]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments (from strand breaks) will migrate away from the nucleoid towards the anode, forming a "comet" shape.
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Examine the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters compared to the negative control indicates DNA damage.[21]
References
- 1. Antimicrobial and genotoxic properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxic potential of quinolone antimicrobials in the in vitro comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. Is the Comet Assay a Sensitive Procedure for Detecting Genotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. genedirex.com [genedirex.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quinoline-induced chromosome aberrations and sister chromatid exchanges in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Quinoline Compound Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of quinoline and its derivatives is paramount due to their broad applications and potential physiological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in method selection, development, and cross-validation for the analysis of quinoline compounds.
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1][2] HPLC is highly versatile and well-suited for non-volatile and thermally labile compounds, allowing for the direct analysis of a wide range of quinoline derivatives.[1][3] In contrast, GC-MS is ideal for volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectral data.[1][3] For many quinoline compounds, which can be semi-volatile, both techniques may be applicable, making a thorough understanding of their performance characteristics essential.
Quantitative Performance Comparison
The cross-validation of analytical methods involves comparing their key performance parameters to ensure consistency and reliability of the data. The following table summarizes typical validation parameters for the analysis of quinoline compounds by HPLC and GC-MS, compiled from various studies.
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 90.6 - 98.9%[4] | 82.9 - 92.0%[5][6] |
| Sample Preparation | Simple dissolution, filtration | Extraction, potential derivatization |
| Analysis Time | 10 - 20 minutes | 20 - 40 minutes |
| Selectivity | Good | Excellent (with MS detection) |
| Thermal Stability Required | No | Yes |
Note: The data presented is a representative comparison compiled from studies on quinoline and its derivatives.[1] Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of quinoline compounds using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of quinoline compounds in various matrices.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or a phosphate buffer to improve peak shape.[7][8] A typical mobile phase could be a 60:40 (v/v) mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the quinoline compound exhibits maximum absorbance (e.g., 225 nm for quinoline).[9]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the quinoline reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilute to create a series of calibration standards.[3]
-
Sample Solution (e.g., from a solid matrix): An accurately weighed portion of the sample is transferred to a volumetric flask. A suitable solvent (e.g., mobile phase or methanol) is added, and the sample is sonicated to dissolve the analyte. The solution is then diluted to volume and filtered through a 0.45 µm syringe filter into an HPLC vial.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile quinoline compounds or those that can be made volatile through derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or a trifluoropropyl silicone (QF-1) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][8]
-
Oven Temperature Program: An example program could be: hold at 90°C for 2 minutes, then ramp to 260°C at a rate of 20 °C/min, and hold at 260°C for 3 minutes.[5]
-
Injection Volume: 1 µL.[8]
-
MS Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: m/z 50-300.[8]
Sample Preparation:
-
Standard Solution: A stock solution of the quinoline compound is prepared in a volatile organic solvent like methanol or toluene. Working standards are prepared by serial dilution.[3][5]
-
Sample Solution (e.g., from a solid matrix): The sample is extracted with a suitable solvent such as toluene using ultrasonic extraction. The extract is then filtered through a 0.45 µm filter membrane prior to GC-MS analysis.[5]
-
Derivatization: For non-volatile quinoline compounds, a derivatization step, such as silylation, may be necessary to increase volatility.[1][10]
Methodology and Workflow Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a decision-making process for selecting the appropriate technique for quinoline analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of quinoline compounds, each with its own set of advantages and limitations. HPLC is a versatile and robust method suitable for a wide range of quinoline derivatives, particularly those that are non-volatile or thermally sensitive. GC-MS, on the other hand, offers exceptional selectivity and sensitivity, making it an excellent choice for volatile compounds or when unambiguous identification is critical.
The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs, including the specific properties of the quinoline compound, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, sample throughput, and cost. For comprehensive characterization and robust data validation, the use of both HPLC and GC-MS as complementary techniques is often the most effective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Efficacy of 6-Chloroquinoline-8-carboxylic Acid Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, quinoline derivatives have historically demonstrated significant antibacterial potential. This guide provides a comparative analysis of the efficacy of 6-chloroquinoline-8-carboxylic acid derivatives against a panel of drug-resistant bacteria, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Derivatives
The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for various derivatives against clinically relevant drug-resistant bacterial strains.
| Derivative/Compound | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
| Compound 1 (Example) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | [1][2] |
| Compound 2 (Example) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | [1][2] |
| Compound 3 (Example) | Escherichia coli | Fluoroquinolone-Resistant | 8 | [3] |
| Compound 4 (Example) | Escherichia coli | Fluoroquinolone-Resistant | 16 | [3] |
| Compound 5 (Example) | Pseudomonas aeruginosa | Multi-drug Resistant (MDR) | >64 | [4] |
| Ciprofloxacin (Control) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | >32 | [1] |
| Ciprofloxacin (Control) | Escherichia coli | Fluoroquinolone-Resistant | >64 | [3] |
| Vancomycin (Control) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1-2 | [2] |
Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolone derivatives, including 6-chloroquinoline-8-carboxylic acids, exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.
The binding of quinolone derivatives to these enzymes leads to the formation of a stable drug-enzyme-DNA complex. This complex traps the enzymes in the process of cleaving the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled complexes results in double-strand DNA breaks, which triggers a cascade of events leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[5]
References
- 1. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.or.kr]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloroquinoline-8-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 6-Chloroquinoline-8-carboxylic acid is critical to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the correct disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Disposal Procedures
Disposal of this compound must comply with all local, state, and federal regulations. It is classified as hazardous waste and must be handled accordingly.
Step 1: Waste Collection
-
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be cool and dry.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[2][3] This can lead to environmental contamination and may be a violation of regulations.
-
The standard procedure for this type of chemical waste often involves incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][5]
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE : Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill : For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area : Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or cleaning solution. Collect all cleanup materials in the hazardous waste container.
-
Seek Medical Attention if Necessary : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air and seek medical attention.
Quantitative Disposal Data Summary
While specific quantitative limits for the disposal of this compound are not explicitly defined in the provided search results, general principles for the disposal of hazardous chemical waste apply. The key principle is that no amount is considered safe for drain disposal.
| Disposal Method | Quantitative Guideline | Applicability to this compound |
| Drain Disposal | Prohibited for hazardous chemicals. | Not Recommended |
| Regular Trash Disposal | Prohibited for hazardous chemicals. | Not Recommended |
| Professional Disposal | All quantities of waste must be collected for professional disposal. | Mandatory |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Chloroquinoline-8-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloroquinoline-8-carboxylic acid (CAS No. 6456-78-6) was publicly available at the time of this writing. The following guidance is a synthesis of safety information from SDSs of structurally related compounds, including other halogenated quinolines and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is intended to answer specific operational questions for safe handling and disposal. Based on data from similar chemical structures, this compound is expected to cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following equipment is recommended.
| PPE Category | Recommended Equipment | Hazard Mitigation |
| Eye & Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3][4][5] | Protects against eye irritation or serious eye damage from splashes or airborne particles.[1][2] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][6] A chemical-resistant lab coat, fully buttoned, must be worn.[3][4] Fully enclosed shoes are mandatory.[3][4] | Prevents skin contact, which may cause irritation.[1][3] Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][4] | Protects against respiratory irritation from inhaling dust or aerosols.[1][2] |
Operational and Disposal Plans
Engineering Controls & Preparation
-
Designated Area: All manipulations of this compound should occur within a designated area, such as a certified chemical fume hood, to keep airborne concentrations low.[1][3]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical to minimize movement and potential for spills.[3]
Safe Handling Protocol
-
Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are free of defects and fit properly.[3][4]
-
Handling the Compound:
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent, followed by soap and water.[5]
-
Remove PPE in the correct order to avoid cross-contamination (e.g., remove gloves first, followed by lab coat and eye protection).[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Storage
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] The supplier recommends storage at room temperature.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]
Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Compound: Dispose of the original container with any remaining compound as hazardous chemical waste. Do not empty into drains.[1][5]
-
Disposal Method: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][5]
Emergency First Aid
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water. Get medical attention.[2]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
